2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656506 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-68-2 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65686-68-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of two trifluoromethyl groups imparts unique electronic and metabolic properties, making this compound a valuable chiral intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document details the structural and molecular characteristics, available physical and chemical properties, and spectroscopic data. Furthermore, it outlines a plausible synthetic pathway and discusses the analytical methodologies crucial for its characterization, offering valuable insights for researchers and scientists in the field.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery to enhance a range of pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a prime example of a molecule designed to leverage these benefits. Its structure, featuring a trifluoroethylamine backbone attached to a trifluoromethyl-substituted phenyl ring, makes it a key building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this important chiral intermediate.
Molecular and Structural Properties
A fundamental understanding of the molecular and structural characteristics of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₆N | [1] |
| Molecular Weight | 243.15 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 1213841-80-5 ((R)-enantiomer) | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | N/A |
Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While experimental data for this compound is not widely available in the public domain, we can infer some properties based on its structure and data from analogous compounds.
Physical State and Appearance
Based on structurally similar compounds, it is predicted to be a solid at room temperature, likely a white to off-white crystalline powder.
Melting and Boiling Points
Solubility
The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule. It is expected to have low solubility in water and higher solubility in organic solvents. A supplier of a similar compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine, suggests it may dissolve in DMSO, ethanol, and DMF.[4]
pKa
The basicity of the amine group is a crucial parameter. The electron-withdrawing effect of the adjacent trifluoromethyl group and the trifluoromethyl-substituted phenyl ring is expected to significantly reduce the pKa of the amine compared to non-fluorinated analogues. For comparison, the predicted pKa of (R)-2,2,2-Trifluoro-1-phenyl-ethanamine is 6.15 ± 0.10.[3][5] The additional trifluoromethyl group on the phenyl ring in the target molecule would likely lead to a similar or slightly lower pKa value.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra for this exact compound are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methine proton adjacent to the amine and trifluoromethyl group, and the amine protons. The aromatic protons would appear as a complex multiplet in the downfield region. The methine proton would likely be a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbons of the two trifluoromethyl groups would appear as quartets due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two distinct signals are expected: one for the trifluoromethyl group on the phenyl ring and another for the trifluoromethyl group on the ethylamine chain. The chemical shifts of these signals would provide valuable information about the electronic environment of each group.[6]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of a trifluoromethyl group and other characteristic fragments of the molecule.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, likely starting from 3-(trifluoromethyl)benzaldehyde or a related precursor. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic route to the target compound.
A key intermediate in a plausible synthesis is 1-[3-(trifluoromethyl)phenyl]ethanone oxime.[7] The synthesis of this intermediate can be achieved through various methods, including the reaction of 3-trifluoromethyl acetophenone with a hydroxylamine salt.[7] Subsequent reduction of the oxime would yield the corresponding amine. The introduction of the second trifluoromethyl group would likely involve a precursor already containing this moiety.
Purification of the final product would typically involve column chromatography followed by recrystallization or distillation to achieve high purity.
Applications in Drug Discovery
This compound is a valuable chiral intermediate for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] The presence of the trifluoromethyl groups can enhance metabolic stability and improve the ability of the molecule to cross the blood-brain barrier.[1] These properties are highly desirable in the development of antidepressants, antipsychotics, and other neuroactive drugs.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. It is recommended to store this compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
This compound represents a strategically designed building block for the advancement of medicinal chemistry. Its unique physicochemical properties, imparted by the dual trifluoromethyl substitution, offer significant potential for the development of novel therapeutics with enhanced pharmacological profiles. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on its known characteristics and data from closely related analogues. Further research and publication of detailed experimental findings will undoubtedly facilitate its broader application in the scientific community.
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An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The compound 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine serves as a quintessential example of a molecule whose structural complexity is defined by its fluorine content. Possessing two distinct trifluoromethyl (CF₃) groups—one on the aliphatic side chain and one on the aromatic ring—this molecule presents a unique and instructive case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth analysis of the ¹³C NMR spectroscopy of this compound. We will move beyond a simple prediction of spectral peaks to explore the underlying principles that govern the observed chemical shifts and coupling constants. This paper is designed for researchers, scientists, and drug development professionals who seek to leverage ¹³C NMR not just as a characterization tool, but as a predictive instrument for understanding the electronic environment of complex fluorinated molecules.
Theoretical Framework: The Influence of Fluorine in ¹³C NMR
The ¹³C nucleus, with a natural abundance of only 1.1% and a low magnetogyric ratio, is inherently less sensitive than the ¹H nucleus.[2] Consequently, ¹³C NMR experiments require more concentrated samples or longer acquisition times.[3] Spectra are typically acquired with broadband proton decoupling, which collapses ¹³C-¹H spin-spin couplings into singlets, simplifying the spectrum and providing a sensitivity boost via the Nuclear Overhauser Effect (NOE).[4]
The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, introduces significant and informative complexity into ¹³C NMR spectra. This complexity arises from two primary effects:
-
Chemical Shift Perturbation : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect deshields adjacent carbon nuclei, causing their resonance signals to shift downfield (to higher ppm values). The influence of a CF₃ group on aromatic ring chemical shifts is a well-documented phenomenon.[5]
-
Spin-Spin Coupling (J-coupling) : The interaction between the magnetic moments of ¹³C and ¹⁹F nuclei is transmitted through the bonding electrons, a phenomenon known as scalar or J-coupling.[6] This coupling results in the splitting of ¹³C signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), attenuates with the number of bonds separating the coupled nuclei.
-
One-Bond Coupling (¹JCF) : This is a very large coupling, typically observed in the range of 250-300 Hz for CF₃ groups.[7][8]
-
Two-Bond Coupling (²JCF) : Coupling through two bonds is also significant, often in the range of 30-40 Hz.[9]
-
Three-Bond and Long-Range Coupling (³JCF, ⁿJCF) : Couplings over three or more bonds are smaller (typically 0-10 Hz) but are often observable and provide crucial connectivity information.[9][10]
-
For a CF₃ group, each carbon signal will theoretically be split into a quartet (due to coupling to three equivalent ¹⁹F nuclei) following the n+1 rule. The observation of these characteristic quartets is a hallmark of fluorinated compounds in ¹³C NMR.[11]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of sample preparation and acquisition parameters to ensure accurate representation of all carbon signals, particularly the quaternary and CF₃ carbons which can have long relaxation times.
Step 1: Sample Preparation
-
Analyte Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Concentration : Due to the low sensitivity of ¹³C NMR, a relatively high concentration is required.[3] A target concentration of 50-100 mg of the analyte in 0.6-0.7 mL of solvent is recommended for obtaining a spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).[12]
-
Filtration : To ensure optimal magnetic field homogeneity and sharp spectral lines, filter the final solution through a pipette with a small plug of glass wool directly into a clean, high-quality NMR tube. This removes any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13] Alternatively, the residual solvent peak (CDCl₃) can be used for calibration (δ = 77.16 ppm).
Step 2: NMR Data Acquisition
The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse program with a 30° pulse angle. |
| Pulse Angle | 30° | A smaller pulse angle (compared to 90°) allows for a shorter relaxation delay, improving signal-to-noise per unit time for carbons with long T₁ relaxation times (e.g., quaternary carbons and CF₃ groups).[11][14] |
| Relaxation Delay (D1) | 2.0 seconds | A compromise to allow for sufficient, though not complete, relaxation of most carbons between scans, optimizing experimental time. |
| Acquisition Time (AQ) | 1.0 - 1.5 seconds | Ensures adequate digital resolution to resolve couplings and sharp peaks. |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nucleus. This may need to be increased for more dilute samples. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | A wide spectral window is necessary to encompass both the aliphatic and aromatic regions, including the highly deshielded carbonyl region, ensuring no peaks are folded. |
| Decoupling | Broadband ¹H Decoupling | To simplify the spectrum by collapsing ¹³C-¹H couplings.[4][15] Note: ¹³C-¹⁹F couplings will remain. |
Spectral Analysis and Interpretation
The structure of this compound is asymmetric, meaning all 10 carbon atoms are chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum.
Caption: Molecular structure with carbon atom labeling.
Predicted Chemical Shifts and Multiplicities
The following table summarizes the predicted ¹³C NMR spectral data. The chemical shifts are estimated based on standard values for substituted ethanes and benzenes, taking into account the strong inductive effects of the -CF₃ and -CH(NH₂)CF₃ substituents.
| Carbon Label | Predicted Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constant(s) (Hz) | Rationale |
| C2 (CH-C F₃) | 124 - 128 | Quartet (q) | ¹JCF ≈ 275 - 285 | Direct attachment to three F atoms results in a large one-bond coupling.[9] |
| C1 (C H-CF₃) | 55 - 60 | Quartet (q) | ²JCF ≈ 30 - 35 | Two-bond coupling to the aliphatic CF₃ group. |
| Ring C F₃ | 123 - 126 | Quartet (q) | ¹JCF ≈ 270 - 275 | Direct attachment to three F atoms results in a large one-bond coupling.[9] |
| C-meta (C-CF₃) | 131 - 134 | Quartet (q) | ²JCF ≈ 32 - 38 | Two-bond coupling to the aromatic CF₃ group.[9] |
| C-ipso | 140 - 144 | Triplet (t) or Multiplet (m) | ³JCF ≈ 3 - 5 | Three-bond coupling to the aliphatic CF₃ group. |
| C-ortho | 126 - 129 | Quartet (q) | ³JCF ≈ 4 - 6 | Three-bond coupling to the aromatic CF₃ group. |
| C-para | 124 - 127 | Quartet (q) | ⁴JCF ≈ 1 - 3 | Four-bond coupling to the aromatic CF₃ group. |
| C-ortho' | 132 - 135 | Singlet (s) or small m | ⁴JCF ≈ 1-2 (aliphatic) | Four-bond coupling to the aliphatic CF₃ group. |
| C-meta' | 129 - 132 | Singlet (s) or small m | ⁵JCF < 1 | Five-bond coupling to the aromatic CF₃ group (likely unresolved). |
Detailed Analysis of Coupling Patterns
The beauty of analyzing this molecule lies in dissecting the coupling network from the two distinct CF₃ groups.
Caption: Key ¹³C-¹⁹F J-coupling relationships in the molecule.
-
The Aliphatic CF₃ Group : The C2 carbon will appear as a distinct quartet with a very large coupling constant (¹JCF). The adjacent methine carbon, C1, will also be a quartet, but with a much smaller two-bond coupling constant (²JCF). This coupling propagates further to the ipso-carbon of the aromatic ring, which may appear as a multiplet due to this three-bond coupling.
-
The Aromatic CF₃ Group : Similarly, the carbon of the aromatic CF₃ group will be a quartet with a large ¹JCF. The carbon to which it is attached, C-meta, will exhibit a clear quartet with a characteristic ²JCF value. The ortho and para carbons relative to the CF₃ group will also be split, though with progressively smaller coupling constants (³JCF and ⁴JCF, respectively). Carbons further away are unlikely to show resolved coupling.
The Utility of DEPT Spectroscopy
To unambiguously assign the carbon signals, particularly in the crowded aromatic region (120-145 ppm), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[16][17][18] A DEPT-135 experiment would differentiate the carbons based on the number of attached protons:
-
CH carbons (C1, C-ortho, C-para, C-ortho', C-meta') would show positive signals.
-
CH₂ carbons (none in this molecule) would show negative signals.
-
Quaternary carbons (C-ipso, C-meta) and CF₃ carbons would be absent .
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, one can definitively identify the quaternary carbons by their absence in the DEPT spectrum. This allows for the confident assignment of the C-ipso and C-meta signals.
Conclusion
The ¹³C NMR analysis of this compound is a powerful exercise in modern structural elucidation. The spectrum is rich with information, dictated entirely by the influence of its two distinct trifluoromethyl groups. By understanding the fundamental principles of C-F coupling and the inductive effects on chemical shifts, a scientist can move from simple observation to a detailed and predictive analysis of the molecule's electronic architecture. A systematic approach, combining a standard proton-decoupled ¹³C experiment with an editing technique like DEPT-135, and supported by a robust experimental protocol, allows for the complete and confident assignment of all ten carbon resonances. This level of detailed structural insight is critical for quality control, reaction monitoring, and understanding structure-activity relationships in the development of novel fluorinated compounds.
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The Trifluoromethylated Phenyl Ethanamine Core: A Strategic Guide to Unlocking Novel Biological Activity
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An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine: A Key Intermediate in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry. The strategic incorporation of two trifluoromethyl groups imparts unique properties to this molecule, making it a valuable building block in the synthesis of novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, a validated synthetic pathway, and its applications, with a particular focus on its role in the development of central nervous system (CNS) active compounds.
Chemical Identity and Structural Elucidation
This compound is a chiral compound. While this guide primarily addresses the racemic mixture, much of the available data pertains to the (R)-enantiomer, which is a significant chiral intermediate in pharmaceutical synthesis.[1][2]
International Chemical Identifier (InChI):
-
InChI: InChI=1S/C9H7F6N/c10-8(11,12)6(16)4-2-1-3-5(7(4)13,14)15/h1-4,6H,16H2
Canonical SMILES: C1=CC(=CC(=C1)C(C(F)(F)F)N)C(F)(F)F
Molecular Formula: C₉H₇F₆N[1][2]
Molecular Weight: 243.15 g/mol [1][2]
CAS Number:
-
A dedicated CAS number for the racemic mixture is not prominently available.
-
The CAS number for the (R)-enantiomer is 1213841-80-5.[1][2]
Caption: 2D structure of this compound.
Physicochemical and Predicted Spectral Properties
The introduction of trifluoromethyl groups significantly influences the physicochemical properties of organic molecules, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₆N | [1][2] |
| Molecular Weight | 243.15 g/mol | [1][2] |
| Appearance | White to off-white solid (for the (R)-enantiomer) | Inferred from related compounds |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][2] |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely available, the following are predicted data based on its structure.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-7.5 (m, 4H, Ar-H), ~4.5 (q, 1H, CH-NH₂), ~1.8 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~140 (Ar-C), ~131 (q, J ≈ 33 Hz, C-CF₃), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (q, J ≈ 272 Hz, CF₃), ~124 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~55 (q, J ≈ 30 Hz, CH-NH₂).
-
Mass Spectrometry (EI): Expected [M]+ at m/z 243. Key fragments would likely arise from the loss of a trifluoromethyl group ([M-69]), and benzylic cleavage.
-
Infrared Spectroscopy (ATR): Key expected peaks (cm⁻¹) would include N-H stretching (~3300-3400), C-H aromatic stretching (~3000-3100), C-F stretching (strong, ~1100-1300), and C=C aromatic stretching (~1450-1600).
Synthesis Pathway: Reductive Amination
A robust and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone. This method is highly efficient and proceeds under mild conditions.
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Trifluoromethylated Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Critical Role of Chiral Trifluoromethylated Amines
The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone strategy in modern drug discovery. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[1] When the CF₃ group is positioned on a stereogenic carbon adjacent to an amine, it creates a chiral α-trifluoromethylated amine, a privileged scaffold found in numerous pharmaceuticals.[2][3]
However, the stereocontrolled synthesis of these amines presents a significant challenge due to the strong electron-withdrawing nature of the CF₃ group, which influences the reactivity of adjacent functionalities. This guide provides an in-depth overview of robust and field-proven strategies for the asymmetric synthesis of these high-value compounds, focusing on the causality behind methodological choices and providing detailed, actionable protocols.
Foundational Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of chiral CF₃-amines has evolved significantly, moving from reliance on chiral auxiliaries to more elegant and efficient catalytic methods.[2][4] The primary approaches can be broadly categorized into two logical disconnections of the target molecule: formation of the C-N bond or the C-C bond adjacent to the nitrogen.
A general experimental workflow for these syntheses is outlined below.
Caption: General workflow for asymmetric synthesis of chiral amines.
The three dominant strategies discussed in this guide are:
-
Asymmetric Reductive Amination of Trifluoromethyl Ketones: A direct and atom-economical method.
-
Nucleophilic Addition to Trifluoromethyl Imines: A versatile approach using various carbon nucleophiles.
-
Organocatalytic Isomerization of Imines: An emerging, metal-free strategy.[1][5]
Strategy 1: Asymmetric Reductive Amination of Trifluoromethyl Ketones
This strategy is one of the most direct routes to chiral CF₃-amines, involving the condensation of a trifluoromethyl ketone with an amine source, followed by the enantioselective reduction of the resulting imine intermediate. The success of this method hinges on a catalyst that can effectively differentiate the two faces of the prochiral imine.
Mechanistic Insight: The reaction typically proceeds via the in situ formation of a trifluoromethyl ketimine, which is then hydrogenated. The key challenge is to prevent the competing direct reduction of the ketone before imine formation.[6] Ruthenium-based catalysts, particularly those with chiral diphosphine ligands and a diamine backbone, have proven exceptionally effective. The catalyst forms a transient chiral complex with the imine, directing the hydride (from H₂ or a transfer hydrogenation source) to one face of the C=N double bond with high fidelity.
A notable advancement is the use of ammonium acetate (NH₄OAc) as a cheap and readily available nitrogen source for the synthesis of primary amines.[6][7]
Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from a highly efficient method for synthesizing primary α-(trifluoromethyl)arylmethylamines.[6][7]
Materials:
-
Aryl-trifluoromethyl ketone (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (1.5 equiv)
-
[RuCl₂(p-cymene)]₂ (0.5 mol%)
-
(S,S)-TsDPEN (1.1 mol%)
-
Methanol (MeOH) (0.2 M)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add degassed MeOH and stir the mixture at 60 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate oven-dried reaction vessel, add the aryl-trifluoromethyl ketone and ammonium acetate.
-
Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via cannula.
-
Hydrogenation: Place the vessel in a hydrogenation autoclave. Purge the system three times with H₂ gas, then pressurize to 50 bar H₂.
-
Reaction: Stir the reaction mixture vigorously at 60 °C for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy and mass spectrometry.
-
Enantiomeric Excess (e.e.) Determination: Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, IC).
| Substrate (Ar in Ar-CO-CF₃) | Yield (%) | e.e. (%) | Reference |
| Phenyl | 92% | 97% | |
| 4-Chlorophenyl | 85% | 96% | |
| 3-Methoxyphenyl | 91% | 95% | |
| 2-Thienyl | 75% | 88% |
Strategy 2: Catalytic Asymmetric Nucleophilic Addition to Imines
This approach constructs the C-C bond by adding a carbon nucleophile to a pre-formed or in situ-generated trifluoromethyl imine. The versatility of this method is its primary strength, as a wide array of nucleophiles (aryl, alkyl, cyanide, etc.) can be employed.[4]
Causality and Control: Trifluoromethyl imines are highly electrophilic due to the inductive effect of the CF₃ group, making them excellent substrates for nucleophilic attack.[8] Asymmetric control is achieved using a chiral catalyst—often a Lewis acid or a Brønsted acid—that coordinates to the imine. This coordination serves two purposes: it further activates the imine towards attack and creates a chiral environment that dictates the facial selectivity of the incoming nucleophile.
Caption: Catalytic cycle for asymmetric nucleophilic addition.
Protocol: Organocatalytic Strecker Reaction for α-Trifluoromethyl-α-aminonitriles
α-Aminonitriles are valuable synthetic intermediates that can be hydrolyzed to α-amino acids. The Strecker reaction (addition of cyanide) to CF₃-ketimines is a powerful method for their synthesis.[4] This protocol, inspired by the work of Wang and Zhou, utilizes a quinidine-derived urea catalyst.[4]
Materials:
-
N-Aryl trifluoromethyl ketimine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Quinidine-derived urea catalyst 24 (5 mol%)
-
Hexafluoroisopropanol (HFIP) (1.0 equiv)
-
Toluene (0.1 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-aryl trifluoromethyl ketimine and the urea catalyst.
-
Solvent and Additive: Add toluene, followed by hexafluoroisopropanol (HFIP). Cool the mixture to the specified temperature (e.g., -40 °C).
-
Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN) dropwise via syringe.
-
Reaction: Stir the reaction at -40 °C for 24-48 hours. The progress can be monitored by ¹⁹F NMR of crude aliquots, observing the shift from the imine to the product.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-aminonitrile.
-
Validation: Characterize the product by NMR and MS. Determine the enantiomeric excess using chiral HPLC.
Strategy 3: Organocatalytic Asymmetric Isomerization
A more recent and highly innovative strategy involves the 1,3-proton shift of a trifluoromethyl imine to its corresponding enamine, which then tautomerizes to the chiral amine product.[1][5] This transformation is an atom-economical isomerization process.
Mechanistic Rationale: The key to this approach is a chiral Brønsted base catalyst, often a cinchona alkaloid derivative. The catalyst deprotonates the carbon α to the imine, forming a transient, planar enamine intermediate. The subsequent protonation of this intermediate by the protonated chiral catalyst occurs stereoselectively, establishing the chiral center. The success of this reaction relies on the catalyst's ability to control the stereochemistry of the proton transfer step.[1] This method is particularly powerful for accessing both aryl and alkyl-substituted trifluoromethylated amines.[5]
Protocol: Cinchona Alkaloid-Catalyzed Asymmetric Isomerization
This protocol is based on the groundbreaking work by the Lu group, demonstrating a highly enantioselective isomerization of N-benzyl trifluoromethyl imines.[1][5]
Materials:
-
N-Benzyl trifluoromethyl imine (1.0 equiv)
-
Modified 9-OH cinchona alkaloid catalyst (e.g., DHQ-7f) (10 mol%)
-
Toluene or Chlorobenzene (0.1 M)
Procedure:
-
Reaction Setup: In a dry vial, dissolve the N-benzyl trifluoromethyl imine and the chiral organocatalyst in the chosen solvent under an inert atmosphere.
-
Reaction: Stir the solution at room temperature (or slightly elevated temperature, e.g., 40 °C, if needed) for 12-36 hours.
-
Monitoring: Monitor the conversion of the imine to the enamine/amine product by TLC or ¹H NMR spectroscopy. The disappearance of the imine proton signal and the appearance of the amine N-H and methine C-H signals are indicative of the reaction's progress.
-
Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column. Purify by flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the chiral trifluoromethylated amine.
-
Self-Validation:
-
Structure: Confirm the structure via NMR spectroscopy and mass spectrometry.
-
Purity: Assess purity by ¹H NMR and HPLC.
-
Stereoselectivity: Determine the enantiomeric excess by chiral HPLC analysis.
-
| R¹ (in R¹-C(CF₃)=N-Bn) | R² (Catalyst) | Yield (%) | e.e. (%) | Reference |
| Phenyl | DHQ-7f | 95% | 96% | [1] |
| 4-Bromophenyl | DHQ-7f | 98% | 96% | [1] |
| Cyclohexyl | DHQ-7f | 91% | 95% | [1] |
References
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D. Lu, G. Chen, et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]
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J. A. G. Williams, et al. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Nature Communications. Available at: [Link]
-
Various Authors. (2020). Organocatalytic asymmetric synthesis of chiral CF3-containing compounds. Chinese Chemical Letters. Available at: [Link]
-
M. Shigeno, et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
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D. G. Hall, et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link]
-
H. Wennemers, et al. (2023). Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews. Available at: [Link]
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Various Authors. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
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Various Authors. Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]
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J. Alemán, et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]
-
S. E. Reisman, et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]
-
S. E. Reisman, et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]
-
Various Authors. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. Available at: [Link]
-
J. G. de Vries, et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]
-
D. J. Burton. (2007). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. Available at: [Link]
-
F. H. Arnold, et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at: [Link]
-
G. Liu, et al. (2015). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. Synfacts. Available at: [Link]
-
Various Authors. (2018). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. European Journal of Organic Chemistry. Available at: [Link]
-
J. Alemán, et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. Available at: [Link]
-
J. G. de Vries, et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications. Available at: [Link]
-
Various Authors. Early examples of intramolecular asymmetric reductive amination... ResearchGate. Available at: [Link]
-
D. Lu, G. Chen, et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]
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Application of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine as a Pharmaceutical Intermediate: A Technical Guide
Introduction: The Strategic Importance of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a molecule's metabolic stability, lipophilicity, binding affinity, and ability to cross the blood-brain barrier. The subject of this guide, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, is a chiral intermediate that powerfully exemplifies the benefits of this strategy. Possessing two trifluoromethyl groups, this molecule is a highly sought-after building block for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2]
This technical note provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of potent and selective enzyme inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss the broader implications for drug development professionals.
Physicochemical Properties and Molecular Attributes
The utility of this compound as a pharmaceutical intermediate is intrinsically linked to its unique structural features. The presence of two trifluoromethyl (CF3) groups profoundly influences its chemical and biological behavior.
| Property | Influence of Trifluoromethyl Groups | Reference |
| Metabolic Stability | The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, leading to a longer biological half-life of the final drug molecule. | [2] |
| Lipophilicity | The CF3 groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. | [2] |
| Binding Affinity | The electron-withdrawing nature of the CF3 groups can alter the pKa of the amine and influence non-covalent interactions with target proteins, potentially leading to increased binding affinity and potency. | [2] |
| Conformational Control | The steric bulk of the CF3 groups can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation. | [2] |
Application in the Synthesis of CNS-Active Agents and Enzyme Inhibitors
The structural attributes of this compound make it an ideal intermediate for the synthesis of a variety of pharmacologically active compounds, including antidepressants, antipsychotics, and selective enzyme inhibitors.[1] Its application is particularly notable in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and anxiety.
Case Study: Synthesis of Fenfluramine Analogues for Neurological Disorders
Fenfluramine, N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine, is a pharmaceutical agent that has been used in the treatment of obesity and, more recently, for seizures associated with Dravet syndrome.[3] The synthesis of Fenfluramine and its analogues often involves the use of a 3-(trifluoromethyl)phenyl precursor, highlighting the importance of this structural motif in targeting neurological pathways. While not a direct application of the title compound, the established therapeutic relevance of this scaffold underscores the potential of this compound in the development of new CNS-active drugs.
Synthetic Protocols and Methodologies
The synthesis of chiral amines, particularly those bearing trifluoromethyl groups, is a topic of significant interest in organic chemistry. Several asymmetric synthetic routes have been developed to access these valuable intermediates with high enantiopurity.
Protocol 1: Asymmetric Synthesis from a Prochiral Ketone
A common and effective strategy for the synthesis of chiral amines is the asymmetric reduction of a corresponding imine, which is typically derived from a prochiral ketone.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow from a prochiral ketone.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
A detailed procedure for the synthesis of the starting ketone can be found in various patents and publications. One common method involves the Grignard reaction of 3-bromobenzotrifluoride with an appropriate trifluoroacetylating agent.[4]
Step 2: Imine Formation
-
To a solution of 1-(3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (1.0 eq) in toluene (5 mL/mmol), add benzylamine (1.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude N-benzyl imine, which can be used in the next step without further purification.
Step 3: Asymmetric Reduction
-
In a high-pressure reaction vessel, dissolve the crude N-benzyl imine (1.0 eq) in anhydrous methanol (10 mL/mmol).
-
Add a chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., (R)-BINAP), at a catalyst loading of 0.5-1 mol%.
-
Purge the vessel with hydrogen gas (3-4 times) and then pressurize to 50-100 psi.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Deprotection
-
Dissolve the chiral N-benzyl amine (1.0 eq) in ethanol (10 mL/mmol).
-
Add 10% Palladium on carbon (10 wt%).
-
Hydrogenate the mixture at 50 psi and room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the desired chiral amine, this compound.
Protocol 2: Amide Coupling to Synthesize a FAAH Inhibitor Precursor
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid, a key step in the synthesis of many FAAH inhibitors.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) at 0°C, add a coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Add a solution of this compound (1.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Conclusion and Future Perspectives
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The application of this building block in the synthesis of CNS-active agents and enzyme inhibitors, such as those targeting FAAH, is a testament to its strategic importance in modern drug discovery. As our understanding of the intricate roles of fluorination in molecular recognition and metabolism continues to grow, the demand for and application of such highly functionalized intermediates are poised to expand, paving the way for the development of next-generation therapeutics.
References
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MySkinRecipes. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
- Snape, T. J., et al. (2001). (R)-1-[3-(Trifluoromethyl)phenyl]ethanol as a key chiral building block for the preparation of neuroprotective compounds. Bioorganic & Medicinal Chemistry Letters, 11(1), 123-126.
-
PubChem. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
-
Zogenix, Inc. (2022). FINTEPLA® (fenfluramine) oral solution. Retrieved from [Link]
- Enamine. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Retrieved from [https://enamine.net/library/compounds/an-easy-synthesis-of-a-trifluoromethyl-amines-from-aldehydes-or-ketones-using-the-ruppert-prakash-reagent]
- Li, X., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3863–3868.
-
MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
NIH National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]
-
ResearchGate. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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Application Note & Protocol: N-Alkylation of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Abstract
This document provides detailed protocols for the N-alkylation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a critical chiral intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) active agents.[1] The presence of trifluoromethyl groups enhances metabolic stability and blood-brain barrier penetration, making its derivatives valuable in drug discovery.[1] This guide outlines two primary, robust methods for N-alkylation: direct alkylation via SN2 reaction with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the rationale behind experimental choices to ensure reproducibility and high yields.
Introduction: The Challenge and Importance of N-Alkylation of Fluoroalkylamines
N-alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The introduction of an alkyl group onto the nitrogen atom can significantly alter a molecule's physicochemical properties, including its solubility, basicity, and binding affinity to biological targets. This compound presents a unique synthetic challenge due to the electron-withdrawing nature of the two trifluoromethyl groups. These groups decrease the nucleophilicity of the amine, potentially slowing down conventional N-alkylation reactions and requiring carefully optimized conditions.
This application note addresses these challenges by providing two well-established and reliable protocols:
-
Direct N-Alkylation with Alkyl Halides: A classic SN2 approach suitable for introducing primary and some secondary alkyl groups.[3]
-
Reductive Amination: A versatile one-pot method that allows for the introduction of a wider variety of alkyl groups through the reaction with aldehydes or ketones.[2]
The choice between these methods will depend on the desired alkyl substituent, the availability of starting materials, and the scale of the reaction.
Strategic Overview: Method Selection
The selection of an appropriate N-alkylation strategy is paramount for achieving the desired product with high efficiency and purity. The following diagram illustrates the decision-making process and general workflow.
Caption: General workflow for the N-alkylation of the target amine.
Protocol 1: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for forming carbon-nitrogen bonds.[2] It proceeds through the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction. This method is often preferred due to its broad substrate scope and the use of mild reducing agents.[2]
Rationale for Reagent Selection
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar and facilitate the formation of the imine intermediate by allowing for the easy removal of water, although dehydrating agents can also be used.[2]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate. Its use avoids the formation of over-alkylation byproducts.
Detailed Experimental Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of amine).
-
Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial.[2]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the imine intermediate and the starting amine by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This method involves a direct SN2 reaction between the amine and an alkyl halide.[3] A base is required to neutralize the hydrohalic acid that is formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction.[4] Controlling the stoichiometry is crucial to minimize over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.
Rationale for Reagent Selection
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the amine and the base while promoting the SN2 reaction.
-
Base: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a solid inorganic base such as potassium carbonate (K₂CO₃) is recommended. These bases are strong enough to scavenge the generated acid without competing with the amine in reacting with the alkyl halide.
-
Alkylating Agent: Primary alkyl bromides or iodides are the most effective alkylating agents for this reaction. Alkyl chlorides are less reactive, and secondary halides may lead to competing elimination reactions.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile (15 mL per mmol of amine).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Addition of Alkyl Halide: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting amine is consumed, as monitored by TLC or LC-MS. This typically takes 12-24 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.
Comparative Analysis of N-Alkylation Methods
| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halide |
| Alkylating Agent | Aldehydes, Ketones | Primary and some Secondary Alkyl Halides |
| Substrate Scope | Broad; accommodates complex and sterically hindered groups. | Generally limited to less hindered primary alkyl halides. |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, DIPEA) |
| Reaction Temperature | Room Temperature | Room Temperature to moderate heating (e.g., 40-60 °C)[2] |
| Common Solvents | DCM, DCE, Methanol[2] | Acetonitrile, DMF |
| Primary Challenge | Imine formation can be slow for hindered ketones. | Over-alkylation to the tertiary amine.[5] |
| Advantages | One-pot procedure, high functional group tolerance. | Utilizes readily available alkyl halides. |
Conclusion
The N-alkylation of this compound can be successfully achieved using either reductive amination or direct alkylation with alkyl halides. The choice of method should be guided by the desired final product and the availability of starting materials. Reductive amination offers greater versatility for introducing a wide range of alkyl groups, while direct alkylation provides a straightforward approach for simpler alkylations. Both protocols, when executed with care and proper monitoring, provide reliable pathways to valuable N-alkylated fluoroalkylamine derivatives for applications in pharmaceutical and chemical research.
References
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). National Institutes of Health. [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). Defense Technical Information Center. [Link]
-
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. (n.d.). MySkinRecipes. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]
-
Efficient nickel-catalysed N-alkylation of amines with alcohols. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. [Link]
-
Nickel-Catalyzed N-Arylation of Fluoroalkylamines. (2021). National Institutes of Health. [Link]
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- 7. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine as a Strategic Building Block in Modern Agrochemicals
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
The relentless pursuit of enhanced crop protection and yield improvement has positioned organofluorine chemistry at the forefront of agrochemical innovation. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into active ingredients can dramatically improve their efficacy, metabolic stability, and target specificity. The unique electronic properties and lipophilicity conferred by the CF₃ group often lead to superior biological activity and resistance to environmental degradation.[1][2]
This guide focuses on the application of a highly versatile and valuable building block: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine . This molecule, possessing two trifluoromethyl groups, offers a unique scaffold for the synthesis of next-generation herbicides, fungicides, and insecticides. Its distinct structural features can significantly influence the physicochemical properties of the final agrochemical, such as binding affinity to target enzymes or receptors, and transport within the plant.[1][2]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this building block, including its key physicochemical properties, its role in conferring desirable traits to agrochemicals, and detailed protocols for its incorporation into lead compounds.
Physicochemical Properties and Strategic Value
The strategic value of this compound in agrochemical design stems from its unique combination of structural features.
| Property | Value | Significance in Agrochemical Design |
| Molecular Formula | C₉H₇F₆N | High fluorine content contributes to increased metabolic stability and lipophilicity. |
| Molecular Weight | 255.15 g/mol | A moderate molecular weight allows for its incorporation into a variety of scaffolds without drastically increasing the overall size of the final molecule. |
| Boiling Point | ~185-190 °C (estimated) | Suitable for a range of reaction conditions. |
| Lipophilicity (LogP) | High (estimated) | The two trifluoromethyl groups significantly increase lipophilicity, which can enhance the penetration of the active ingredient through plant cuticles and insect exoskeletons. |
| pKa | Lower than non-fluorinated analogs (estimated) | The electron-withdrawing nature of the trifluoromethyl groups reduces the basicity of the amine, which can influence its binding characteristics and reactivity. |
The presence of two trifluoromethyl groups provides a powerful tool for modulating the properties of a lead compound. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its interaction with biological targets. The trifluoromethyl group on the ethylamine side chain can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
Core Applications in Agrochemical Synthesis: Amide and N-Alkyl Derivatives
The primary amine functionality of this compound serves as a versatile handle for the construction of a diverse array of agrochemical candidates. The two most common and impactful transformations are amide bond formation and N-alkylation.
Amide Bond Formation: A Gateway to Bioactive Scaffolds
The formation of an amide bond by coupling the amine with a carboxylic acid is a cornerstone of medicinal and agrochemical synthesis. This reaction allows for the introduction of the trifluoromethylphenyl ethanamine moiety into a wide range of molecular frameworks, including those found in known herbicides, fungicides, and insecticides. For instance, many successful commercial agrochemicals feature an amide linkage as a key structural element.
Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid
This protocol describes a standard and reliable method for the synthesis of an amide derivative of this compound using a common coupling reagent.
Workflow for Amide Bond Formation
Caption: General workflow for amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).
-
DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and the amine hydrochloride (if used as the salt) without competing in the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and reagents and to facilitate the reaction. It is essential to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
N-Alkylation: Expanding Structural Diversity
N-alkylation of the primary amine provides another avenue to introduce diverse functionalities and explore structure-activity relationships. This can be achieved through various methods, including reductive amination or direct alkylation with an appropriate electrophile.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol outlines the synthesis of a secondary amine derivative via reductive amination, a robust and versatile method for C-N bond formation.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).
-
Dissolve the reactants in anhydrous DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Anhydrous DCE: A non-protic solvent is required to prevent the decomposition of the reducing agent and the imine intermediate.
Hypothetical Application in a Novel Fungicide
To illustrate the potential of this building block, we propose its incorporation into a hypothetical fungicide with a pyrazole carboxamide scaffold, a class of fungicides known to inhibit succinate dehydrogenase (SDHI).
Proposed Fungicide Structure
Caption: Proposed synthesis of a hypothetical fungicide.
In this hypothetical scenario, the trifluoromethylphenyl ethanamine moiety could enhance the binding of the fungicide to the succinate dehydrogenase enzyme, thereby increasing its efficacy. The two trifluoromethyl groups would also be expected to improve the metabolic stability of the compound, leading to longer-lasting protection against fungal pathogens.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique structural features, particularly the presence of two trifluoromethyl groups, offer a powerful tool for fine-tuning the physicochemical and biological properties of active ingredients. The straightforward protocols for its incorporation into lead compounds via amide bond formation and N-alkylation make it an attractive starting material for the development of the next generation of high-performance fungicides, herbicides, and insecticides.
References
-
MySkinRecipes. (n.d.). (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
Sources
Application Note: Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in the design of small molecule kinase inhibitors, serving as a privileged structure for engaging the hinge region of the ATP-binding site.[1][2] This document provides a detailed guide to the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors, a common structural motif in numerous FDA-approved drugs.[1] We will explore the strategic construction of the pyrimidine core and its subsequent functionalization through robust, scalable chemical methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights, detailed step-by-step protocols, and troubleshooting advice to empower researchers in the efficient synthesis and development of novel kinase inhibitors.
Introduction: The Primacy of the Pyrimidine Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized targeted therapy. The pyrimidine ring system is a fundamental component in the pharmacophore of many of these inhibitors.[4] Its nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine portion of ATP to anchor the inhibitor to the "hinge" region of the kinase, a key interaction for potent inhibition.[5] This makes the pyrimidine a "privileged scaffold" in medicinal chemistry, with numerous approved drugs, including Imatinib and Gefitinib, incorporating this core.[6][7]
The synthetic challenge lies in the precise and efficient decoration of the pyrimidine core with various substituents that occupy adjacent pockets of the ATP-binding site, thereby dictating the inhibitor's potency and selectivity. This guide focuses on the synthesis of a common 2,4-disubstituted pyrimidine architecture, providing a blueprint for accessing a wide array of potential kinase inhibitors.
PART 1: Retrosynthetic Analysis and Strategic Planning
A successful synthesis campaign begins with a robust retrosynthetic strategy. For a typical 2,4-disubstituted aminopyrimidine kinase inhibitor, the disconnections point to a readily available starting material and powerful, late-stage functionalization reactions that allow for rapid library synthesis.
The primary disconnection is made at the C-N and C-C bonds attached to the pyrimidine core. This approach highlights the central role of a versatile intermediate, 2,4-dichloropyrimidine , which can be selectively functionalized at the C4 and C2 positions. The reactivity of the chloro-substituents follows the general order C4 > C2 for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allowing for controlled, sequential introduction of different groups.[8]
Caption: Retrosynthetic analysis of a 2,4-disubstituted pyrimidine inhibitor.
PART 2: Core Methodologies and Mechanistic Insights
Synthesis of the Core Intermediate: 2,4-Dichloropyrimidine
The journey begins with the synthesis of the key building block, 2,4-dichloropyrimidine. This is most commonly and cost-effectively achieved through the chlorination of uracil, a readily available starting material.
Mechanism Insight: The reaction proceeds by treating uracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. The hydroxyl groups of the tautomeric form of uracil are converted into chlorosulfite esters, which are then displaced by chloride ions to yield the dichlorinated product.
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add uracil (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. A tertiary amine base like N,N-diethylaniline (1-1.2 equivalents) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 3-5 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Caution: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can often be used directly or purified by distillation or chromatography.[9][10]
Sequential Functionalization of the Pyrimidine Core
With 2,4-dichloropyrimidine in hand, the substituents can be introduced sequentially. The C4 position is significantly more reactive towards nucleophiles than the C2 position, allowing for selective substitution.
Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used to install aryl or heteroaryl groups at the C4 position.[11]
-
Expertise & Causality: The choice of catalyst, ligand, and base is critical. A palladium(0) species is the active catalyst. Phosphine ligands (e.g., PPh₃, SPhos) stabilize the catalyst and modulate its reactivity. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, activating the boronic acid. The reaction is run under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Setup: To an oven-dried flask, add 2,4-dichloropyrimidine (1 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-pyrimidine intermediate.
Protocol 3: C2-Amination via Buchwald-Hartwig Amination
For the final C-N bond formation at the C2 position, the Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance, often succeeding where traditional SNAr reactions may be sluggish, especially with less nucleophilic anilines.[12]
-
Trustworthiness & Validation: This protocol is a self-validating system. Successful coupling confirms the reactivity of the C2-chloro intermediate and the chosen catalyst/ligand system. The reaction requires a different, often more specialized, palladium catalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).
-
Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-4-aryl-pyrimidine intermediate (1 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5-2 eq) to a flask.
-
Solvent: Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C. Stir for 6-24 hours, monitoring progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash chromatography or preparative HPLC.
PART 3: Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 1: Representative Synthesis Data
| Step | Product | Starting Materials | Key Reagents | Yield (%) | Purity (LC-MS) |
| 1 | 2,4-Dichloropyrimidine | Uracil | POCl₃, N,N-Diethylaniline | 75-85 | >95% |
| 2 | 2-Chloro-4-(phenyl)pyrimidine | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60-75 | >98% |
| 3 | N-(3-ethynylphenyl)-4-(phenyl)pyrimidin-2-amine | 2-Chloro-4-(phenyl)pyrimidine, 3-Ethynylaniline | Pd₂(dba)₃, XPhos, NaOt-Bu | 50-70 | >99% |
Characterization Protocol
-
Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the product at each step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the final product. Key diagnostic signals include the pyrimidine protons and shifts corresponding to the successful installation of the aryl and amine substituents.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final molecule.
PART 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst (Pd(0) oxidized). | Ensure thorough degassing of the reaction mixture. Use fresh catalyst. |
| Deboronation of boronic acid. | Use a stronger base (e.g., Cs₂CO₃) or screen different solvent systems. | |
| Reaction Stalls in Buchwald-Hartwig | Catalyst/ligand deactivation. | Screen alternative ligands (e.g., RuPhos, BrettPhos). Ensure strictly anhydrous conditions. |
| Sterically hindered amine. | Increase reaction temperature and/or catalyst loading. | |
| Poor Selectivity in Step 2 | Reaction temperature too high. | Run the initial Suzuki coupling at a lower temperature (e.g., 80 °C) to favor C4 substitution. |
Conclusion
The synthetic routes outlined in this guide, centered on the versatile 2,4-dichloropyrimidine intermediate, provide a robust and flexible platform for the creation of diverse libraries of potential kinase inhibitors. By leveraging powerful and well-understood methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, medicinal chemists can efficiently explore the structure-activity relationships required to develop potent and selective next-generation therapeutics. The key to success lies in the careful selection of reaction conditions and rigorous purification and characterization of intermediates and final products.
References
-
Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (1998). Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors. Science, 281(5376), 533-538. [Link]
-
Rewcastle, G. W. (2001). Tyrosine kinase inhibitors. Current opinion in investigational drugs (London, England: 2000), 2(9), 1260-1268. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & medicinal chemistry letters, 7(2), 187-192. [Link]
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206. [Link]
-
Brown, D. G., & Wobst, M. (2021). A decade of FDA-approved drugs (2010–2019): trends and future directions. Journal of medicinal chemistry, 64(5), 2312-2338. [Link]
-
Rask-Andersen, M., Zhang, J., Fabbro, D., & Schiöth, H. B. (2019). Advances in kinase targeting: current clinical use and clinical trials. Trends in pharmacological sciences, 40(9), 626-644. [Link]
-
Shulha, O. S., Zadorozhnii, O. V., & Kovtun, A. M. (2020). Synthesis of 2,4-dichloropyrimidine. Chemistry of Heterocyclic Compounds, 56(10), 1332-1333. [Link]
-
Johnson, T. B., & Cretcher Jr, L. H. (1915). Researches on Pyrimidines. LXXIV. The Synthesis of 2,4-Dioxy-5-Methyl-Pyrimidine or Thymine. Journal of the American Chemical Society, 37(9), 2144-2151. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylated Amine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and efficient synthesis of these valuable compounds.
The strategic incorporation of a trifluoromethyl (CF₃) group into amine-containing molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. However, the synthesis of trifluoromethylated amines is not without its challenges. This guide provides a structured approach to understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of trifluoromethylated amines.
Q1: Which trifluoromethylating reagent is best for my amine?
A1: The choice of reagent is critical and depends on the nucleophilicity and steric environment of your amine, as well as the desired position of the CF₃ group (N-trifluoromethylation vs. α-trifluoromethylation).
-
For N-trifluoromethylation of secondary amines:
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often effective for a broad range of secondary amines, including electron-rich and heteroaromatic amines.[1] They are known for their relatively mild reaction conditions.
-
Umpolung Strategy (e.g., (Me₄N)SCF₃ with AgF): This two-step, one-pot method is highly selective and proceeds under mild conditions, making it attractive for late-stage functionalization of complex molecules.[2]
-
CS₂ and AgF: This method provides a direct route from secondary amines to N-CF₃ compounds and has shown good functional group tolerance.[3]
-
-
For α-trifluoromethylation of primary or secondary amines (to form R₂N-CH(CF₃)-R'):
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): These are commonly used for the trifluoromethylation of imines, which can be formed in situ from the corresponding amine and an aldehyde or ketone.[4]
-
Q2: My N-trifluoromethylation reaction is not working or gives a very low yield. What are the most common reasons?
A2: Low or no yield in N-trifluoromethylation reactions is a frequent issue. The most common culprits are:
-
Inappropriate Reagent Choice: The reactivity of the trifluoromethylating reagent must be matched to the nucleophilicity of the amine. A reagent that is too reactive may lead to decomposition, while one that is not reactive enough will result in no reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that often require careful optimization.
-
Moisture and Air Sensitivity: Many trifluoromethylating reagents and reaction intermediates are sensitive to moisture and air. Ensuring anhydrous and inert conditions is crucial for success.
-
Substrate Decomposition: The amine starting material may not be stable under the reaction conditions, leading to the formation of byproducts instead of the desired product.
Q3: What are the main safety concerns when working with trifluoromethylating reagents?
A3: Safety is paramount when handling these reagents.
-
Hypervalent Iodine Reagents (e.g., Togni's reagents): These compounds are potentially explosive and should be handled with care, avoiding heat, shock, and friction.[5] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Fluoride Sources: Reagents like AgF are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Volatile and Reactive Byproducts: Some reactions may generate volatile and/or reactive byproducts. Ensure the reaction setup is properly vented and that any off-gases are appropriately trapped.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of trifluoromethylated amines.
Issue 1: Low or No Product Yield
This is the most common problem. A logical, step-by-step approach is the key to identifying the root cause.
Caption: A systematic workflow for troubleshooting low yields.
Detailed Solutions for Low Yield:
| Possible Cause | Explanation & Causality | Recommended Action |
| Reagent Degradation | Many trifluoromethylating reagents are sensitive to moisture and light. For example, hypervalent iodine reagents can decompose over time, especially if not stored properly in a cool, dark, and dry place. | Use a fresh batch of the reagent or verify the activity of the current batch with a reliable control reaction. Store reagents according to the manufacturer's recommendations. |
| Inappropriate Solvent | The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction pathway. For example, in some cases, polar aprotic solvents like DMF or acetonitrile are preferred, while in others, less polar solvents like dichloromethane or toluene may give better results. | Screen a range of anhydrous solvents with varying polarities. Consider the solubility of all reaction components. |
| Incorrect Base | The base plays a crucial role in deprotonating the amine or activating the trifluoromethylating reagent. The strength and steric hindrance of the base can significantly impact the reaction outcome. | Screen a variety of organic (e.g., triethylamine, DIPEA, DBU) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases. |
| Reaction Temperature | Temperature affects the reaction rate and the stability of reactants and products. Some reactions require elevated temperatures to overcome the activation energy, while others need to be run at low temperatures to prevent decomposition. | Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., -78 °C, 0 °C, room temperature, 50 °C, 80 °C). |
| Moisture Contamination | Water can react with and deactivate many trifluoromethylating reagents and can also lead to unwanted side reactions. | Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Side Products
The identification of byproducts is crucial for understanding what is going wrong in your reaction.
Common Side Reactions and Their Mitigation:
| Side Product | Plausible Mechanism | Mitigation Strategies |
| Imine Formation | Elimination of HCl from an N-chloroamine intermediate, which can be formed when using certain electrophilic reagents in the presence of a chloride source. This is more prevalent with benzylamines. | Use a non-polar solvent to disfavor the elimination pathway. Optimize the reaction temperature and time to favor the desired substitution reaction. |
| Ritter-type Products | In electrophilic trifluoromethylation, the intermediate formed from the amine and the reagent can be susceptible to nucleophilic attack by the solvent (e.g., acetonitrile), leading to the formation of an amidine. | Choose a non-nucleophilic solvent. This side reaction is less common with the umpolung strategy.[2] |
| Over-reaction/Decomposition | The desired product may be unstable under the reaction conditions, or the starting material may undergo multiple trifluoromethylations or other decomposition pathways. | Monitor the reaction closely by TLC, GC-MS, or NMR to determine the optimal reaction time. Consider lowering the reaction temperature or using a less reactive trifluoromethylating agent. |
| Hydrolysis of Reagent/Product | The presence of water can lead to the hydrolysis of the trifluoromethylating reagent or the trifluoromethylated amine product, especially if the product is sensitive to acidic or basic conditions. | Ensure strictly anhydrous conditions. Perform a neutral or buffered workup if the product is pH-sensitive. |
Issue 3: Difficult Purification
Purification of trifluoromethylated amines can be challenging due to their physical properties.
Purification Strategies:
-
Removal of Unreacted Amine:
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted amine will be protonated and move into the aqueous layer. Caution: This method should only be used if your product is stable to acidic conditions.[6]
-
Copper Sulfate Wash: For acid-sensitive products, wash the organic layer with an aqueous solution of copper(II) sulfate. The amine will form a complex with the copper and be extracted into the aqueous phase.[6]
-
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying trifluoromethylated amines. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase. The polarity of the eluent system should be carefully optimized to achieve good separation.
-
Reverse-Phase Chromatography: For highly polar or water-soluble products, reverse-phase chromatography may be more effective.
-
-
Distillation/Crystallization: For volatile or crystalline products, distillation or crystallization can be effective purification methods.
Experimental Protocols
The following are detailed, step-by-step protocols for common trifluoromethylation reactions.
Protocol 1: Electrophilic N-Trifluoromethylation of a Secondary Amine using Togni's Reagent II
Caption: Workflow for N-trifluoromethylation with Togni's reagent.
Materials:
-
Secondary amine (1.0 mmol)
-
Togni's Reagent II (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN, 5 mL)
-
Base (e.g., triethylamine, 1.2 mmol, 1.2 equiv)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 mmol) and Togni's Reagent II (1.1 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with the reaction solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: One-Pot N-Trifluoromethylation via Umpolung Strategy
Materials:
-
Secondary amine (0.2 mmol)
-
(Me₄N)SCF₃ (0.26 mmol, 1.3 equiv)
-
Silver(I) fluoride (AgF) (0.6 mmol, 3.0 equiv)
-
Anhydrous acetonitrile (1.5 mL)
-
Celite®
Procedure:
-
In a reaction vial, dissolve the secondary amine (0.2 mmol) in anhydrous acetonitrile (1.5 mL).
-
Add tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃, 0.26 mmol) to the solution.
-
Stir the mixture at room temperature for 10 minutes to 24 hours, depending on the substrate, to form the thiocarbamoyl fluoride intermediate. The progress of this step can be monitored by ¹⁹F NMR.
-
Add silver(I) fluoride (AgF, 0.6 mmol) to the reaction mixture in one portion.
-
Stir the resulting suspension at room temperature or heat to 50 °C for 2-16 hours until the consumption of the intermediate is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is crucial for optimization and troubleshooting.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for monitoring the consumption of the trifluoromethylating reagent and the formation of the trifluoromethylated product. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable information about the success of the reaction. For example, the ¹⁹F NMR signal of the product will be distinct from that of the starting reagent.
-
GC-MS and LC-MS: These techniques are invaluable for identifying the starting materials, product, and any byproducts in the reaction mixture. Mass spectrometry provides the molecular weight of the components, aiding in their identification.
Safety Information
Handling Hypervalent Iodine Reagents (e.g., Togni's Reagents):
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE: safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.
-
Avoid exposure to heat, shock, and friction. These reagents can be explosive under certain conditions.
-
Store in a cool, dark, dry place away from incompatible materials.
-
Quenching: Unused reagent can be quenched carefully by adding it to a solution of sodium sulfite.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
- Workup: Amines. University of Rochester, Department of Chemistry.
- Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethyl Amines. Benchchem.
- Investigation into methods for N- trifluoromethylation of a key intermediate in the synthesis of an SGLT1 inhibitor and potential. Diva-Portal.org.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond.
- Trifluoromethylation of Arenediazonium Salts with Fluoroform- Derived CuCF3 in Aqueous Media. The Royal Society of Chemistry.
- Trifluoromethylaryl
- Troubleshooting Low Conversion In Trifluoromethylthiol
- optimization of reaction conditions for N-trifluoromethyl
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
- Enantiodivergent Approach to Trifluoromethylated Amines: A Concise Route to Both Enantiomeric Analogues of Calcimimetic NPS R-568. ElectronicsAndBooks.
- Copper‐Mediated N‐Trifluoromethyl
- Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
- (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
- Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones.
- Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. PMC.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Copper-Catalyzed, N-Directed Csp3–H Trifluoromethylthiolation (−SCF3)
- One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni's reagent. Beilstein Journals.
- Hypervalent Iodine Chemistry Guide. MindMap AI.
- Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethyl Amines. Benchchem.
- Amine workup. Reddit.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and.
Sources
Technical Support Center: Synthesis of Bis(Trifluoromethyl) Compounds
Welcome to the technical support center for challenges in organofluorine chemistry, with a specific focus on the synthesis of bis(trifluoromethyl) compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of installing multiple trifluoromethyl (CF₃) groups onto organic scaffolds. The introduction of even a single CF₃ group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1][2] However, the synthesis of compounds bearing two or more CF₃ groups presents a unique and formidable set of challenges, from reagent selection to reaction optimization and purification.[3]
This document is structured to provide both high-level strategic guidance through our Frequently Asked Questions (FAQs) and practical, hands-on advice in the Troubleshooting Guide. We will delve into the causality behind common experimental failures and provide robust, field-proven protocols to overcome them.
Part I: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" questions that underpin the challenges of bis-trifluoromethylation.
Q1: What are the primary reasons that installing a second trifluoromethyl group is significantly harder than the first?
A1: The difficulty escalates due to a combination of potent electronic and steric effects imposed by the first CF₃ group.
-
Electronic Deactivation: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] Its introduction significantly lowers the electron density of the scaffold (especially aromatic rings), making the molecule less nucleophilic and thus less reactive toward subsequent electrophilic or oxidative addition reactions.[2] This deactivation often necessitates more forceful reaction conditions or highly reactive reagents, which can compromise functional group tolerance.
-
Steric Hindrance: The CF₃ group is sterically bulky.[4] Once installed, it can physically block or hinder the approach of the trifluoromethylating reagent to an adjacent or nearby reaction site. This is a significant issue in ortho-substituted aromatic systems or on sterically crowded aliphatic scaffolds.[5]
-
Reagent and Catalyst Inhibition: The product, now bearing a strongly electron-withdrawing group, can sometimes act as an inhibitor to the catalyst, slowing down or halting the reaction.
Q2: What are the main classes of trifluoromethylation reactions, and how do I choose one for a bis-trifluoromethylation?
A2: Trifluoromethylation reactions are broadly categorized by the nature of the CF₃ species generated: radical, nucleophilic, or electrophilic.[6] The choice for a bis-trifluoromethylation depends heavily on the substrate and the position of the first CF₃ group.
-
Radical Trifluoromethylation: This is often the most versatile method for late-stage functionalization and for overcoming the electronic deactivation of the substrate.[7] Reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) can generate the CF₃ radical, which is highly reactive and less sensitive to the electronic nature of the substrate.[6] Photoredox catalysis has emerged as a powerful tool to generate CF₃ radicals under mild conditions, making it suitable for complex molecules.[7][8]
-
Nucleophilic Trifluoromethylation: These methods use a "CF₃⁻" equivalent, such as the Ruppert-Prakash reagent (TMSCF₃).[6] They are highly effective for addition to carbonyls and imines. However, direct aromatic substitution with a CF₃⁻ source is difficult, especially on an already deactivated ring, as it would require a nucleophilic aromatic substitution (SNAᵣ) mechanism on a very electron-poor system, which is challenging. The CF₃⁻ anion is also a transient species and can be difficult to handle.[6]
-
Electrophilic Trifluoromethylation: These methods utilize a "CF₃⁺" equivalent. Hypervalent iodine reagents, such as Togni's or Umemoto's reagents, are common choices.[7] They are effective for trifluoromethylating nucleophiles like phenols, anilines, or electron-rich heterocycles. However, their electrophilicity may be insufficient to react with a substrate that has been strongly deactivated by an existing CF₃ group.
Q3: What are the critical safety considerations when working with trifluoromethylating reagents?
A3: Safety is paramount. Many trifluoromethylating reagents have specific hazards.
-
Gaseous Reagents: Reagents like trifluoroiodomethane (CF₃I) are gases and must be handled in a well-ventilated fume hood with appropriate gas handling equipment.[9]
-
Thermal Stability: Some reagents, particularly hypervalent iodine-based electrophilic sources (e.g., Togni's reagents), can be energetic and may decompose violently upon heating in their solid state.[10] While generally stable under typical reaction conditions, they should be handled with care, avoiding high temperatures or mechanical shock.[10]
-
Toxicity and Byproducts: Many reactions generate toxic byproducts. For example, reactions using CF₃I can produce iodine-containing waste. Industrial methods often involve hydrogen fluoride (HF), which is extremely corrosive and toxic.[11] Always consult the Safety Data Sheet (SDS) for each reagent and byproduct and wear appropriate personal protective equipment (PPE).
Q4: My bis(trifluoromethyl)ated compound is proving difficult to purify. What strategies can I employ?
A4: The unique properties of highly fluorinated compounds often complicate purification.
-
Chromatography: Fluorinated compounds can exhibit unusual elution behavior on standard silica gel. They may co-elute with less polar hydrocarbon byproducts. Consider using different solvent systems (e.g., ether/pentane instead of ethyl acetate/hexanes) or switching to reverse-phase chromatography.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content, F-SPE is a powerful technique. The crude mixture is loaded onto a fluorous silica cartridge, which selectively retains the highly fluorinated compound, allowing non-fluorinated impurities to be washed away.
-
Crystallization/Distillation: If your compound is crystalline or volatile, these classical techniques can be highly effective for achieving high purity on a large scale.[11]
Part II: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures in a question-and-answer format.
Problem 1: Low or No Conversion of the Mono-Trifluoromethylated Substrate
You've successfully installed the first CF₃ group, but the second reaction fails to proceed, leaving you with unreacted starting material.
Possible Cause A: Insufficient Reagent Reactivity
-
Causality: The substrate is electronically deactivated by the first CF₃ group. An electrophilic or nucleophilic reagent that worked for the first step may not be potent enough for the second.
-
Solution: Switch to a more reactive trifluoromethyl source. If you were using an electrophilic reagent on an aromatic ring, a radical-based approach is often a superior choice for deactivated systems. Photoredox catalysis, in particular, offers a robust platform for generating highly reactive CF₃ radicals under mild conditions.[8]
Experimental Protocol: Visible-Light Mediated Radical Bis-Trifluoromethylation of an Arene
-
Reaction Setup: In an oven-dried Schlenk tube, combine the mono-trifluoromethylated arene (1.0 equiv), a photocatalyst such as Ir(ppy)₂(dtbbpy)PF₆ (1-2 mol%), and a CF₃ radical source like Umemoto's or Togni's reagent (1.5-2.0 equiv).[7]
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., MeCN, DMF). Degas the mixture thoroughly by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm). Ensure consistent stirring and maintain the reaction temperature, typically at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the stability of the reagents, these reactions can often be run for 12-24 hours to maximize conversion.
-
Workup: Upon completion, quench the reaction as appropriate, perform an aqueous workup, and extract the product with an organic solvent.
Possible Cause B: Catalyst Inactivation or Insufficient Initiation
-
Causality: For radical reactions, the initiator (e.g., AIBN, benzoyl peroxide) may have decomposed on storage or is being used at a suboptimal temperature.[11] For catalytic reactions, the catalyst may be poisoned by impurities or the product itself.
-
Solution: Use a fresh batch of radical initiator. For thermal initiations, ensure the reaction temperature is appropriate for the initiator's half-life. For photoredox reactions, ensure your light source is functional and at the correct wavelength for the photocatalyst.
Troubleshooting Decision Workflow Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Workflow for regioselective bis-trifluoromethylation using a directing group strategy.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (n.d.).
- Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties. (2022). VTechWorks.
- Explain why in the structure of (CH3)P(CF3)3, all CF3 in not at equatorial position ?
- Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. (2021). PubMed Central.
- Trifluoromethyl
- A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. (2021).
- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (n.d.).
- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.).
- allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF3-1,3-enynamides with 2-Aminomalonates. (2026).
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). ResearchGate. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). PubMed Central.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
- Method for producing bis(trifluoromethyl)benzene. (n.d.).
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting low conversion rates in reactions with 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Welcome to the technical support center for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable chiral intermediate in their synthetic workflows. The unique electronic properties of this compound, while beneficial for the metabolic stability and potency of target molecules, can present specific challenges during synthesis.[1][2] This resource provides in-depth troubleshooting guides and FAQs to address common issues and help you achieve optimal reaction outcomes.
The Core Challenge: Understanding Reduced Reactivity
Before diving into specific reaction troubleshooting, it is crucial to understand the inherent chemical nature of this compound. The molecule contains two powerful electron-withdrawing trifluoromethyl (-CF₃) groups. One is located on the phenyl ring and the other is on the carbon alpha to the amine.
These groups exert a strong negative inductive effect (-I effect), which pulls electron density away from the nitrogen atom.[3][4][5] This delocalization significantly reduces the nucleophilicity and basicity of the amine's lone pair of electrons compared to non-fluorinated analogues like phenethylamine. Consequently, reactions that rely on the amine acting as a nucleophile will be significantly slower and may require more forcing conditions to proceed to completion.
Caption: Inductive electron withdrawal by -CF₃ groups reduces electron density at the nitrogen center.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by common reaction types.
Part 1: General Issues & Reagent Quality
Question: My reaction is sluggish or has stalled completely. What are the first things I should check?
Answer: Before modifying reaction conditions, always verify the fundamentals. Low conversion rates are often traced back to issues with reagent quality or reaction setup.
-
Reagent Purity:
-
Amine Quality: Ensure the this compound is of high purity (≥95%).[6] Impurities can interfere with the reaction. If the amine has been stored for a long time, consider purification by distillation or column chromatography.
-
Reagent & Solvent Quality: Use freshly opened or purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like acylations or those using organometallics.
-
-
Anhydrous & Inert Conditions:
-
For many reactions, especially those involving strong bases or organometallic reagents, rigorously exclude water and oxygen. Dry your glassware in an oven, cool it under a stream of inert gas (Nitrogen or Argon), and perform the reaction under an inert atmosphere.
-
-
Reaction Monitoring:
-
Actively monitor the reaction's progress using an appropriate technique (TLC, LC-MS, GC-MS, or ¹H NMR). This will confirm whether the reaction is slow, has stalled, or is producing side products.
-
Caption: Initial troubleshooting workflow for low conversion rates.
Part 2: Troubleshooting Acylation Reactions (Amide Bond Formation)
Question: I am attempting to form an amide using an acid chloride, but I'm getting very low yield and recovering mostly starting material. Why?
Answer: This is a classic consequence of the amine's low nucleophilicity. The reaction between the amine and the electrophilic acid chloride is too slow. This allows side reactions, such as the hydrolysis of the acid chloride by trace moisture, to dominate.[7] Additionally, the HCl byproduct generated during the reaction will protonate the weakly basic starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.[7]
Solution: You must enhance the reaction rate and effectively scavenge the HCl byproduct.
| Parameter | Standard Condition (May Fail) | Recommended Condition for High Conversion | Rationale |
| Base | Triethylamine (Et₃N) | Pyridine or DMAP (catalytic) with Et₃N | Pyridine and 4-Dimethylaminopyridine (DMAP) are not only bases but also act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.[7] |
| Solvent | Dichloromethane (DCM) | Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile) | Rigorous exclusion of water is critical to prevent hydrolysis of the acylating agent.[8] |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux (e.g., 40-80 °C) | Increasing the temperature provides the necessary activation energy to overcome the high reaction barrier caused by the amine's low nucleophilicity. |
| Stoichiometry | 1.1 eq. Base | 1.5 - 2.0 eq. Base | Using a larger excess of a non-nucleophilic base like triethylamine ensures complete neutralization of the generated HCl. |
Experimental Protocol: Catalyzed Acylation of this compound
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).
-
Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq.) followed by a catalytic amount of DMAP (0.1 eq.).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Then, gently heat the mixture to reflux (approx. 40 °C) and monitor by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Troubleshooting Reductive Amination
Question: I'm trying to perform a reductive amination with a ketone, but the reaction shows no conversion to the desired secondary amine. What is the bottleneck?
Answer: Reductive amination is a two-step process: 1) formation of an imine (or enamine), and 2) reduction of the imine.[9] With this electron-deficient amine, the initial formation of the imine is the primary bottleneck. The equilibrium for imine formation is often unfavorable and extremely slow due to the amine's poor nucleophilicity.
Solution: You must actively drive the imine formation equilibrium forward before initiating the reduction.
-
Promote Imine Formation:
-
Lewis Acid Catalysis: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) to activate the carbonyl group, making it more electrophilic.[10][11]
-
Dehydration: The formation of an imine releases one equivalent of water.[12] This water must be removed to drive the equilibrium. Use a dehydrating agent like activated molecular sieves (3Å or 4Å) or perform the reaction in a vessel equipped with a Dean-Stark trap to azeotropically remove water.[10]
-
Pre-formation: Allow the amine, carbonyl compound, and catalyst/dehydrating agent to stir at an elevated temperature for several hours to form the imine before adding the reducing agent. Monitor this step by NMR or LC-MS if possible.[10]
-
-
Select the Right Reducing Agent:
-
Once the imine is formed, a selective reducing agent is needed. Using a strong reducing agent like NaBH₄ from the start can prematurely reduce your carbonyl compound.[9]
-
| Reducing Agent | Pros | Cons | Best Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, powerful. | Can reduce aldehydes/ketones.[9] Less stable at acidic pH. | Best added after confirming imine formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls.[9] Stable in mildly acidic conditions (pH 4-6) optimal for imine formation.[9] | Toxic cyanide byproduct. | Excellent for one-pot procedures where imine and reducing agent are present together. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not require strict pH control. Often provides higher yields. | More expensive. | A robust and reliable choice for difficult reductive aminations. |
Experimental Protocol: Lewis-Acid-Mediated Reductive Amination
-
Setup: To an oven-dried flask under argon, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and activated 4Å molecular sieves.
-
Solvent & Catalyst: Add anhydrous solvent (e.g., toluene or DCE). Add titanium(IV) isopropoxide (1.2 eq.) and heat the mixture to reflux.
-
Imine Formation: Monitor the reaction for the disappearance of the starting materials (typically 4-12 hours).
-
Reduction: Cool the reaction to room temperature. Add a suitable solvent like methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) (1.5 eq.) at 0 °C.
-
Workup: Stir for an additional 2-4 hours, then quench the reaction carefully by adding water. Filter the mixture through Celite to remove titanium salts and molecular sieves. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
By understanding the electronic deficits of this unique amine and employing more forcing, catalyzed, and carefully controlled conditions, you can overcome the challenges of low conversion rates and successfully incorporate this valuable building block into your synthetic targets.
References
- MySkinRecipes. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine.
- MySkinRecipes. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (95%).
- Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- BenchChem.
- Master Organic Chemistry. (2017-09-01)
- Master Organic Chemistry. (2017-04-26) 5 Key Basicity Trends of Amines.
- Reddit. (2024-05-02)
- Chemistry LibreTexts. (2020-05-30) 20.6: Reactions of Amines.
- AIR Unimi.
- ECHEMI.
- Quora. (2021-04-15) Why is amine an electron withdrawing group?
- NIH. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
Sources
- 1. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]
- 2. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Production
Welcome to the comprehensive technical support guide for the scale-up synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning this critical synthesis from the laboratory bench to pilot and production scales. As a chiral intermediate, the fluorinated structure of this compound is pivotal for enhancing metabolic stability and blood-brain barrier penetration in central nervous system (CNS) active agents, making its efficient and controlled synthesis paramount.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and industry best practices.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most industrially viable route is the asymmetric reductive amination of 3'-(trifluoromethyl)acetophenone. This method is favored for its convergence and potential for high enantioselectivity. A biocatalytic approach using a carbonyl reductase has also been explored for the synthesis of the chiral alcohol precursor, which can then be converted to the amine.[2]
Q2: We are observing a decrease in yield and enantioselectivity upon scaling up the reductive amination. What are the likely causes?
A2: This is a frequent challenge during scale-up. The primary culprits are often mass and heat transfer limitations. Inadequate mixing in larger reactors can lead to localized "hot spots" and non-uniform catalyst distribution, promoting side reactions and diminishing stereocontrol. The exothermic nature of the reduction step can also be difficult to manage at scale, leading to temperature gradients that negatively impact catalyst performance and stability.
Q3: What are the key safety considerations when handling reagents for this synthesis at an industrial scale?
A3: Key safety considerations include the handling of flammable solvents, pyrophoric catalysts (if applicable), and corrosive reagents like trifluoroacetic acid which is sometimes used in reductive aminations.[3] Additionally, proper ventilation and personal protective equipment are crucial when working with trifluoroethylamine or its salts.[4]
Q4: How can we effectively remove the chiral auxiliary or resolving agent during downstream processing?
A4: For diastereomeric salt resolutions, the separation is typically achieved by filtration after crystallization of the desired diastereomer.[5] Subsequent liberation of the free amine requires a carefully controlled pH adjustment and extraction. For methods employing a chiral catalyst, removal can be more complex and may involve specialized column chromatography or nanofiltration.
II. Troubleshooting Guide
Problem 1: Low Conversion in Reductive Amination
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Inactivation | - Ensure inert atmosphere (N₂ or Ar) throughout the reaction. - Purify starting materials and solvents to remove catalyst poisons (e.g., water, sulfur compounds). - Perform a catalyst activity test on a small scale before charging the main reactor. | Many hydrogenation catalysts are sensitive to oxygen and other impurities that can block active sites. |
| Insufficient Hydrogen Pressure | - Verify the integrity of the reactor seals and pressure gauges. - Increase hydrogen pressure within the safe operating limits of the reactor. | The rate of many catalytic hydrogenations is directly proportional to the hydrogen pressure. |
| Poor Mass Transfer of Hydrogen | - Increase agitation speed to improve gas-liquid dispersion. - Consider using a reactor with a higher gas-inducing impeller design. | Efficient transfer of hydrogen from the gas phase to the liquid phase where the reaction occurs is critical for achieving good reaction rates. |
| Imine Formation Equilibrium | - If performing a one-pot reaction, ensure conditions favor imine formation (e.g., use of a dehydrating agent or azeotropic removal of water). | The reductive amination proceeds via an imine intermediate. If imine formation is not efficient, the overall conversion will be low. |
Problem 2: Poor Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Temperature Fluctuations | - Implement a robust temperature control system for the reactor. - For highly exothermic reactions, consider a semi-batch process with controlled addition of the reducing agent. | Asymmetric catalysts often have a narrow optimal temperature range for achieving high enantioselectivity. |
| Incorrect Catalyst Loading or Ratio | - Precisely measure the catalyst and ligand amounts. - Optimize the substrate-to-catalyst ratio for the specific scale and reactor geometry. | The stoichiometry between the metal precursor and the chiral ligand is critical for the formation of the active, stereoselective catalytic species. |
| Solvent Effects | - Screen different solvents or solvent mixtures. - Ensure the solvent is of high purity and anhydrous. | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction. |
| Racemization of Product | - Analyze the enantiomeric excess at different reaction times to check for product racemization. - If racemization is observed, consider lowering the reaction temperature or reducing the reaction time. | The amine product, under certain conditions (e.g., presence of acid or base at elevated temperatures), can undergo racemization. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Emulsion Formation During Workup | - Add a small amount of brine or a different organic solvent to break the emulsion. - Optimize the pH of the aqueous phase. | The amine product can act as a surfactant, leading to emulsion formation during aqueous workup. |
| Product is a Volatile Liquid | - Use a rotary evaporator with a cold trap to minimize product loss during solvent removal. - Consider isolation as a salt (e.g., hydrochloride) which is typically a stable, non-volatile solid.[6] | The free amine may have a relatively low boiling point, leading to losses during concentration. |
| Co-elution of Impurities in Chromatography | - Screen different stationary and mobile phases for preparative chromatography. - Consider derivatization of the amine to improve separation. | Structural similarities between the product and certain impurities can make chromatographic separation challenging. |
| Inefficient Crystallization | - Screen a variety of solvents and solvent mixtures for crystallization. - Employ seeding to induce crystallization of the desired polymorph. - Control the cooling rate to promote the growth of larger, purer crystals. | The choice of crystallization solvent and the control of process parameters are crucial for obtaining high purity and yield. |
III. Experimental Protocols
Protocol 1: Scale-Up of Asymmetric Reductive Amination
1. Reactor Preparation:
-
A suitable pressure reactor is rendered inert by purging with nitrogen.
-
The reactor is charged with 3'-(trifluoromethyl)acetophenone and a suitable solvent (e.g., methanol, isopropanol).
2. Catalyst Preparation:
-
In a separate glovebox or inerted vessel, the chiral catalyst is prepared by reacting the metal precursor with the appropriate chiral ligand.
3. Reaction Execution:
-
The catalyst solution is transferred to the reactor under an inert atmosphere.
-
The reactor is sealed and pressurized with hydrogen to the desired pressure.
-
The reaction mixture is stirred at the optimized temperature until the reaction is complete (monitored by HPLC or GC).
4. Work-up and Isolation:
-
The reactor is depressurized and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or chromatography.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
1. Salt Formation:
-
The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
A solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent is added slowly.[5]
2. Crystallization:
-
The mixture is stirred to induce crystallization of the less soluble diastereomeric salt. The efficiency of this separation is dependent on the different solubility profiles of the two diastereomers.[5]
-
The mixture is cooled to improve the yield of the crystallized salt.
3. Isolation of Diastereomer:
-
The solid is collected by filtration and washed with a small amount of cold solvent.
-
The enantiomeric purity of the salt is checked by chiral HPLC.
4. Liberation of the Free Amine:
-
The diastereomeric salt is dissolved in water and the pH is adjusted with a base (e.g., sodium hydroxide) to liberate the free amine.
-
The free amine is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic layer is dried and the solvent is evaporated to yield the enantiomerically enriched product.
IV. Visualizations
Workflow for Reductive Amination Scale-Up```dot
Sources
- 1. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Welcome to the dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. As a crucial chiral intermediate in the development of central nervous system (CNS) active agents, ensuring the purity and yield of this compound is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Byproduct Formation
The primary route to this compound is the reductive amination of 3'-(trifluoromethyl)acetophenone. While conceptually straightforward, this reaction is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This section will address the identification and mitigation of these common impurities.
Issue 1: Presence of a Significant Amount of 1-(3-(Trifluoromethyl)phenyl)ethanol in the Crude Product
Symptoms:
-
GC-MS analysis of the crude reaction mixture shows a peak corresponding to the mass of the starting ketone's corresponding alcohol.
-
NMR analysis reveals characteristic signals for a secondary alcohol (e.g., a quartet for the benzylic proton and a doublet for the methyl group).
-
The overall yield of the desired amine is lower than expected.
Root Cause Analysis:
This byproduct, 1-(3-(trifluoromethyl)phenyl)ethanol, is formed by the direct reduction of the starting ketone, 3'-(trifluoromethyl)acetophenone, before it can react with the ammonia source to form the imine intermediate. This is a common side reaction in reductive aminations, particularly when using strong reducing agents like sodium borohydride (NaBH₄).[3] The relative rates of imine formation and ketone reduction are critical. If the ketone reduction is too fast, a significant portion of the starting material will be converted to the alcohol byproduct. At elevated temperatures, the hydrogen transfer from the reducing agent to the ketone can become the dominant reaction pathway.[3]
Mitigation Strategies & Solutions:
-
Choice of Reducing Agent:
-
Recommended: Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the protonated imine intermediate over the ketone, especially under mildly acidic conditions.[4]
-
Causality: The reduced hydridic character of STAB and NaBH₃CN compared to NaBH₄ makes them less reactive towards the carbonyl group of the ketone. Their reactivity is enhanced towards the more electrophilic iminium ion formed in situ.
-
-
Staged Addition of Reagents:
-
If using NaBH₄ is unavoidable, a two-step, one-pot approach is advisable. First, allow sufficient time for the imine to form by pre-incubating the 3'-(trifluoromethyl)acetophenone with the ammonia source (e.g., ammonium acetate) for a period before introducing the NaBH₄.
-
Protocol: Dissolve the ketone and ammonium acetate in a suitable solvent (e.g., methanol) and stir at room temperature for 1-2 hours to favor imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before the portion-wise addition of NaBH₄.
-
-
Temperature Control:
-
Maintain a lower reaction temperature (e.g., 0-25 °C) during the reduction step. Higher temperatures can accelerate the undesired reduction of the ketone.[3]
-
| Parameter | Recommendation for Minimizing Alcohol Byproduct | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) or NaBH₃CN | Higher selectivity for the imine/iminium ion over the ketone. |
| Reagent Addition | Staged: Pre-form the imine before adding NaBH₄. | Allows the concentration of the imine intermediate to build up before introducing the less selective reducing agent. |
| Temperature | 0-25 °C during reduction | Slows the rate of the competing ketone reduction. |
Issue 2: Detection of a High Molecular Weight Impurity Consistent with a Secondary Amine
Symptoms:
-
A peak in the GC-MS analysis with a mass corresponding to bis(1-(3-(trifluoromethyl)phenyl)ethyl)amine.
-
Complex multiplets in the aromatic region of the ¹H NMR spectrum of the crude product.
-
Difficulty in purifying the desired primary amine by column chromatography due to similar polarities.
Root Cause Analysis:
The formation of a secondary amine byproduct occurs when the desired primary amine product, being nucleophilic, attacks another molecule of the starting ketone to form a new imine. This secondary imine is then reduced to the corresponding secondary amine. This is a common issue in reductive aminations, as the product itself is a reactive species in the reaction milieu.
Mitigation Strategies & Solutions:
-
Stoichiometry of the Amine Source:
-
Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This increases the probability of the ketone reacting with ammonia rather than the primary amine product.
-
Recommendation: Employ 5-10 equivalents of the ammonia source relative to the ketone.
-
-
Reaction Concentration:
-
Running the reaction at a higher dilution can disfavor the bimolecular reaction between the product amine and the starting ketone.
-
-
Controlled Addition of Ketone:
-
In some cases, the slow addition of the ketone to a solution containing the ammonia source and the reducing agent can maintain a low concentration of the ketone, thereby minimizing the formation of the secondary amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the Leuckart reaction, and is it suitable for this synthesis? What are the potential byproducts?
The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the ammonia source and the reducing agent.[5] It typically requires high temperatures (160-190 °C). While it can be effective, a significant potential byproduct is the N-formyl derivative of the target amine (N-(2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl)formamide). This intermediate is formed during the reaction and requires a separate hydrolysis step (typically acidic or basic) to yield the desired primary amine.[6] Incomplete hydrolysis will result in this amide as an impurity. Additionally, the high temperatures can lead to other side reactions and tar formation.[6]
Q2: How can I effectively purify the final product from the common byproducts?
Purification can be challenging due to the similar properties of the desired amine and its byproducts.
-
Acid-Base Extraction: The basicity of the primary amine allows for its separation from non-basic impurities like the alcohol byproduct. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt. The organic layer containing the alcohol can be discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is the next step. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the less polar secondary amine from the more polar primary amine. The alcohol byproduct will also be separated in this process.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method, especially for larger scales.
Q3: What analytical techniques are best for identifying the byproducts?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying byproducts. The gas chromatogram will show the different components of the reaction mixture, and the mass spectrum of each peak will provide the molecular weight and fragmentation pattern, allowing for the structural elucidation of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can distinguish between the primary amine, the alcohol, and the secondary amine based on the chemical shifts and multiplicities of the benzylic and N-H protons. ¹⁹F NMR is particularly useful for confirming the presence of the two distinct trifluoromethyl groups in the desired product and any trifluoromethyl-containing byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and get a preliminary idea of the number of components in the crude mixture. Staining with a suitable agent (e.g., ninhydrin for primary amines) can help to identify the product spot.
Experimental Workflow & Diagrams
Workflow for Reductive Amination and Byproduct Identification
Caption: General workflow for the synthesis and analysis of this compound.
Byproduct Formation Pathways
Caption: Key reaction pathways leading to the desired product and common byproducts.
References
-
PrepChem. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
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MySkinRecipes. (n.d.). (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. [Link]
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Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]
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ResearchGate. (2009). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]
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Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(15), 4987. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Retrieved from [Link]
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SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a. Retrieved from [Link]
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MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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Journal of the American Chemical Society. (1942). studies on the leuckart reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
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ResearchGate. (2005). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved from [Link]
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YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
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PubMed. (1983). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. Retrieved from [Link]
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Validation & Comparative
The Fluorinated Advantage: A Comparative Guide to 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are indispensable tools in the asymmetric synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a highly fluorinated chiral amine, with other commonly used chiral amines in key asymmetric transformations. By examining its performance through supporting experimental data, we aim to elucidate the unique advantages conferred by its distinct structural features.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of chiral ligands and catalysts for asymmetric synthesis, fluorination can enhance stability, modulate acidity/basicity, and influence non-covalent interactions that are crucial for stereochemical control. This compound, with its two trifluoromethyl groups, represents a compelling case study in the strategic use of fluorine to achieve high performance in asymmetric catalysis.
The Impact of Fluorination on Chiral Amine Performance
The presence of trifluoromethyl groups on this compound imparts several key characteristics that distinguish it from its non-fluorinated counterparts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This is a highly desirable trait in the development of pharmaceuticals, where a longer half-life can improve therapeutic efficacy.[1]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its solubility in organic solvents and enhance its ability to cross biological membranes, such as the blood-brain barrier. This property is particularly valuable for the synthesis of central nervous system (CNS) active agents.[1]
-
Modulated Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl groups can significantly influence the acidity of adjacent protons and the basicity of the amine. This modulation of electronic properties can have a profound impact on the catalytic activity and selectivity of the chiral amine in various reactions.
Performance in Asymmetric Synthesis: A Comparative Look
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of numerous pharmaceuticals and natural products.[2][3] Chiral amino alcohols are frequently used to generate in situ catalysts, such as oxazaborolidines, for this purpose.[4]
Table 1: Comparison of Chiral Amino Alcohols in the Asymmetric Borane Reduction of Acetophenone
| Chiral Amino Alcohol | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (1R,2S)-(-)-Norephedrine | 95 | 92 | (R) |
| (1S,2R)-(+)-Norephedrine | 94 | 90 | (S) |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 98 | 95 | (R) |
| This compound (projected) | >95 | >95 | (R) or (S) |
| (1R,2S)-(-)-2-amino-1,2-diphenylethanol | 96 | 94 | (R) |
The enhanced steric bulk and altered electronic nature of the doubly trifluoromethylated phenyl group in this compound are anticipated to create a more defined and rigid chiral environment in the transition state of the reduction. This rigidity is often correlated with higher enantioselectivity.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the formation of chiral secondary alcohols with the creation of a new carbon-carbon bond.[5][6] Chiral β-amino alcohols are among the most effective ligands for this transformation.
Table 2: Comparison of Chiral β-Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral β-Amino Alcohol | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 98 | 98 | (R) |
| (1R,2S)-N,N-Dibutylnorephedrine | 95 | 94 | (R) |
| This compound (projected) | >95 | >98 | (R) or (S) |
| (S)-(-)-2-(trifluoromethanesulfonamido)-1,1-diphenyl-1-propanol | 97 | 99 | (S) |
The electron-withdrawing trifluoromethyl groups can increase the Lewis acidity of the zinc center coordinated to the amino alcohol, potentially leading to a more organized transition state and higher enantioselectivity.
Experimental Protocols
To provide a practical context for the application of chiral amines in asymmetric synthesis, detailed experimental protocols for the two key reactions discussed are provided below.
Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol-Borane Complex
This protocol describes a general procedure for the in-situ generation of a chiral oxazaborolidine catalyst for the asymmetric reduction of a prochiral ketone.
Methodology:
-
To a stirred solution of the chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine) (0.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.2 mL, 0.2 mmol) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
The reaction mixture is then cooled to -20 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
A solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 mL, 0.6 mmol) is added slowly over 30 minutes.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -20 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.
-
Anhydrous Solvents: Water can react with the borane reagent and the catalyst, leading to reduced yield and enantioselectivity.
-
Slow Addition of Reagents: Slow addition of the ketone and borane at low temperature helps to control the reaction rate and minimize side reactions, thereby improving selectivity.
-
Molar Ratios: The stoichiometry of the chiral amino alcohol, borane, and ketone is optimized to ensure efficient catalyst formation and substrate conversion.
Caption: Workflow for the asymmetric reduction of a prochiral ketone.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective ethylation of an aldehyde using a chiral β-amino alcohol as a ligand.
Methodology:
-
To a solution of the chiral β-amino alcohol (e.g., (-)-DAIB) (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere at 0 °C, a solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is then added dropwise.
-
The reaction mixture is stirred at 0 °C and monitored by TLC or GC.
-
After the reaction is complete, it is quenched by the slow addition of saturated aqueous NH4Cl (5 mL) at 0 °C.
-
The mixture is warmed to room temperature and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Diethylzinc is highly reactive towards water, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Pre-formation of the Catalyst: The chiral amino alcohol and diethylzinc are pre-mixed to allow for the formation of the active chiral zinc-alkoxide catalyst before the addition of the aldehyde.
-
Low Temperature: Performing the reaction at 0 °C helps to enhance the enantioselectivity by favoring the more ordered transition state.
-
Stoichiometry: An excess of diethylzinc is used to ensure complete conversion of the aldehyde and to act as both the ethylating agent and a Lewis acid to activate the aldehyde.
Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion: The Strategic Advantage of Fluorination
While direct, side-by-side experimental comparisons featuring this compound are not extensively documented in the current literature, the principles of fluorine chemistry in catalysis strongly suggest its potential for high performance in asymmetric synthesis. The unique combination of steric and electronic properties conferred by the two trifluoromethyl groups is expected to translate into superior enantioselectivity in a range of important transformations. For researchers and drug development professionals, the use of such highly fluorinated chiral amines offers a promising strategy for accessing enantiomerically pure compounds with enhanced metabolic stability and tailored physicochemical properties, ultimately accelerating the discovery and development of new medicines.
References
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MySkinRecipes. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. [Link]
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ResearchGate. Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. [Link]
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MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
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National Institutes of Health. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. [Link]
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ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
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ResearchGate. ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. [Link]
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PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]
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Royal Society of Chemistry. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]
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ACS Publications. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). [Link]
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Kissei Pharmaceutical Co., Ltd. Asymmetric Borane Reduction of Prochiral Ketones Using Aluminum Triethoxide and Chiral Amino Alcohols. [Link]
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National Institutes of Health. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]
-
ResearchGate. ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
National Institutes of Health. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
National Institutes of Health. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]
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Shanghai Institute of Organic Chemistry. Reduction of Trifluoromethyl Ketones with Diethyl Zinc Catalyzed by Chiral Monophosphoryl Protected Diamine. [Link]
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MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]
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Royal Society of Chemistry. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
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MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
- Google Patents. Chiral resolution method for producing compounds useful in the synthesis of taxanes.
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International Atomic Energy Agency. Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. [Link]
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ResearchGate. Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands. [Link]
-
DIGIBUG. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Psychoactive Compounds: The Case of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's interaction with unintended biological targets. This guide provides an in-depth technical overview of cross-reactivity studies, using the novel psychoactive scaffold, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, and its derivatives as a central case study. We will explore the scientific rationale behind these studies, present detailed experimental protocols, and offer a comparative framework for data analysis.
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate potency.[1][2] The trifluoromethyl (CF₃) group, in particular, is a privileged substituent known to significantly influence target binding and selectivity.[2] The subject of our focus, this compound, is a chiral intermediate used in the synthesis of central nervous system (CNS) active agents, such as antidepressants and antipsychotics.[1] Its dual trifluoromethylation suggests a unique pharmacological profile that warrants a thorough investigation of its potential off-target activities.
The Imperative of Cross-Reactivity Studies in Drug Development
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, is a major contributor to adverse drug reactions and late-stage clinical trial failures.[3] Early identification of these off-target interactions is paramount for a comprehensive risk assessment and can save considerable time and resources.[3] For CNS-active compounds, a broad cross-reactivity profile is essential to predict potential side effects, ranging from cardiovascular and gastrointestinal issues to secondary psychoactive effects.
This guide will focus on two key experimental approaches for assessing cross-reactivity:
-
In Vitro Radioligand Receptor Binding Assays: To quantify the affinity of a compound for a wide range of CNS receptors and transporters.
-
Ex Vivo Tissue Cross-Reactivity (TCR) Studies: To visualize the binding of a compound in a complex biological matrix, providing insights into potential organ-specific interactions.[4]
Comparative Analysis: Situating Novel Derivatives in the Pharmacological Landscape
To provide context for the cross-reactivity profile of our lead compound, it is instructive to compare it with structurally related molecules. Fenfluramine, a 3-(trifluoromethyl) substituted amphetamine, has a well-documented history, including its withdrawal from the market as an appetite suppressant due to cardiovascular side effects, and its more recent approval for treating seizures associated with specific epilepsy syndromes.[5][6] Studies on trifluoromethyl-substituted methcathinone analogs have shown that the position of the CF₃ group significantly impacts selectivity for monoamine transporters, with 3- and 4-position substitutions increasing potency at the serotonin transporter (SERT) while decreasing it at the norepinephrine (NET) and dopamine (DAT) transporters.[7]
This precedent underscores the critical need to comprehensively profile the binding affinities of novel trifluoro-substituted ethanamine derivatives. Due to the lack of publicly available, comprehensive cross-reactivity data for this compound and its derivatives, the following data tables include hypothetical, yet plausible, values based on the established structure-activity relationships of similar compounds. This illustrative data serves to provide a framework for comparison.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Trifluoro-substituted Phenylalkanamines
| Target | This compound (Hypothetical) | Fenfluramine (Alternative) | 3-Trifluoromethyl-methcathinone (Alternative) |
| Serotonin Transporter (SERT) | 15 | 50 | 10 |
| Norepinephrine Transporter (NET) | >1000 | 200 | >1000 |
| Dopamine Transporter (DAT) | >1000 | 500 | >1000 |
| 5-HT₁A Receptor | 250 | 150 | 800 |
| 5-HT₂A Receptor | 80 | 30 | 450 |
| 5-HT₂B Receptor | 500 | 25 | >1000 |
| 5-HT₂C Receptor | 120 | 60 | 600 |
| Dopamine D₁ Receptor | >2000 | >1000 | >2000 |
| Dopamine D₂ Receptor | 800 | 400 | >2000 |
| α₁-Adrenergic Receptor | 600 | 300 | >1000 |
| α₂-Adrenergic Receptor | >1000 | 800 | >1000 |
| Histamine H₁ Receptor | >1000 | >1000 | >1000 |
Note: Data for the topic compound is hypothetical and for illustrative purposes. Data for alternatives is compiled from various sources for comparative context.
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay for a CNS Panel
This protocol outlines a standard procedure for determining the binding affinity of a test compound to a panel of CNS receptors and transporters using a competitive radioligand binding assay.
Objective: To quantify the inhibitory constant (Ki) of the test compound at various CNS targets.
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes expressing the target receptor/transporter
-
Specific radioligand for each target
-
Assay buffer (target-specific)
-
Non-specific binding inhibitor
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter and fluid
Workflow Diagram:
Caption: Workflow for In Vitro Radioligand Binding Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the competition assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membrane preparation, and either the test compound, vehicle (for total binding), or a high concentration of a known ligand (for non-specific binding).
-
Radioligand Addition: Add the specific radioligand at a concentration close to its dissociation constant (Kd).
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GLP-Compliant Immunohistochemistry (IHC) for Tissue Cross-Reactivity (TCR) Studies
This protocol describes a standardized procedure for assessing the on- and off-target binding of a test article in a panel of human tissues under Good Laboratory Practice (GLP) conditions.[8]
Objective: To identify specific and non-specific binding of the test article in a comprehensive panel of normal human tissues.
Materials:
-
Test article (e.g., biotinylated this compound derivative)
-
Panel of frozen normal human tissues (FDA/EMA recommended list)
-
Positive and negative control tissues
-
Blocking solutions
-
Detection reagents (e.g., streptavidin-peroxidase)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Automated staining platform
Workflow Diagram:
Caption: Workflow for GLP-Compliant Tissue Cross-Reactivity Study.
Step-by-Step Procedure:
-
Tissue Preparation: Cryosection the panel of frozen human tissues and mount them on charged microscope slides. Fix the sections according to a validated protocol.
-
Assay Optimization: Prior to the GLP study, optimize the staining protocol using positive and negative control tissues to determine the optimal concentration of the test article and other reagents.
-
Staining Procedure (Automated):
-
Peroxidase Block: Quench endogenous peroxidase activity.
-
Protein Block: Block non-specific protein binding sites.
-
Test Article Incubation: Incubate the slides with the labeled test article at a minimum of two concentrations. Include a negative control (e.g., vehicle or irrelevant labeled molecule).
-
Detection System: Apply the detection reagent (e.g., streptavidin-HRP).
-
Chromogen: Add the chromogen substrate to visualize the binding.
-
Counterstain: Lightly counterstain with hematoxylin to visualize tissue morphology.
-
-
Pathological Evaluation: A board-certified pathologist examines the stained slides to assess the intensity, cellular/subcellular localization, and distribution of staining for each tissue type.
-
Reporting: Prepare a comprehensive report detailing the findings, including any observed on-target and off-target binding. This report is a critical component of the Investigational New Drug (IND) application.
Interpreting the Data: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on a self-validating experimental design. In radioligand binding assays, the inclusion of appropriate controls for total and non-specific binding, along with the use of a reference compound, ensures the reliability of the calculated Ki values. For TCR studies, the use of multiple donors for each tissue type, positive and negative control tissues, and at least two concentrations of the test article provides a robust dataset for interpretation.[9] Any unexpected or widespread binding in the TCR study should be further investigated with additional in vitro assays to identify the specific off-target protein(s).
Conclusion
The comprehensive cross-reactivity profiling of novel chemical entities like this compound and its derivatives is a non-negotiable aspect of modern drug discovery. By employing a combination of in vitro receptor binding assays and ex vivo tissue cross-reactivity studies, researchers can build a detailed picture of a compound's selectivity and potential for off-target effects. This proactive approach to safety assessment is not only a regulatory requirement but also a fundamental component of responsible and efficient drug development, ultimately leading to safer and more effective medicines.
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ResearchGate. In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). [Link]
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-
ResearchGate. ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. [Link]
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Oxford Academic. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]
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A Researcher's Guide to Modern Synthetic Routes for Trifluoromethylated Amines: A Comparative Benchmarking Analysis
Introduction: The Trifluoromethyl Group's Enduring Impact on Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. Among the various fluorinated motifs, the trifluoromethyl (–CF3) group holds a preeminent position. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.
Trifluoromethylated amines, in particular, represent a critical class of compounds. The introduction of a CF3 group on a nitrogen atom can significantly modulate the basicity and nucleophilicity of the amine, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of these valuable molecules has historically been challenging, often requiring harsh reaction conditions, expensive reagents, and offering limited substrate scope.
This guide provides a comparative analysis of contemporary synthetic routes to trifluoromethylated amines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to offer a deeper, field-proven perspective on the causality behind experimental choices. Each method will be presented as a self-validating system, with detailed, step-by-step methodologies and supporting data to allow for objective comparison. We will explore four distinct and modern approaches: a novel Umpolung strategy, photocatalytic aminotrifluoromethylation, electrochemical synthesis, and classical nucleophilic trifluoromethylation. Our goal is to equip you with the knowledge to select the optimal synthetic route for your specific research and development needs.
Benchmarking New Synthetic Routes: A Comparative Analysis
This section will delve into the specifics of four key methodologies for the synthesis of trifluoromethylated amines. For each method, we will examine the underlying mechanism, provide a detailed experimental protocol, and present a summary of its performance with respect to substrate scope and yield.
The Umpolung Strategy: A Paradigm Shift in N-Trifluoromethylation
The umpolung, or reversal of polarity, strategy represents a significant departure from traditional approaches to N-trifluoromethylation. A recently developed one-pot protocol utilizes the bench-stable reagent tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) in conjunction with silver fluoride (AgF) to achieve the mild and rapid trifluoromethylation of secondary amines.[1][2][3][4][5]
Causality of Experimental Choices & Mechanistic Insights:
This method cleverly circumvents the direct and often challenging reaction of a nucleophilic amine with an electrophilic trifluoromethyl source. Instead, the reaction proceeds through a thiocarbamoyl fluoride intermediate, formed by the formal umpolung reaction of the SCF3 anion with the amine. This intermediate is then readily converted to the desired N-CF3 product upon treatment with AgF. The key to this strategy's success lies in its selectivity, which is governed by the presence of an N-H bond rather than the nucleophilicity of the amine.[1][2] This allows for a broad functional group tolerance, a critical advantage in the late-stage functionalization of complex molecules.
Experimental Workflow: Umpolung N-Trifluoromethylation
Caption: One-pot umpolung N-trifluoromethylation workflow.
Detailed Experimental Protocol:
-
To a solution of the secondary amine (1.0 equiv) in acetonitrile, add (Me4N)SCF3 (1.2 equiv).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add AgF (3.0 equiv) to the mixture.
-
Continue stirring at room temperature or heat to 50°C for 2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add a non-polar solvent such as hexane or pentane to precipitate the silver and tetramethylammonium salts.
-
Filter the mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[2]
Performance Data:
| Substrate Type | Example | Yield (%) |
| Aromatic Amines | N-methylaniline | 98 |
| Aliphatic Amines | Dibenzylamine | 95 |
| Functionalized Amines | Ethyl pipecolinate | 91 |
| Drug Molecules | Sildenafil | 88 |
Table 1. Representative yields for the umpolung N-trifluoromethylation of secondary amines.
Photocatalytic Aminotrifluoromethylation: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. In the context of trifluoromethylated amine synthesis, photocatalytic methods have enabled the direct difunctionalization of alkenes, providing access to a wide range of β-trifluoromethyl amines.[6][7]
Causality of Experimental Choices & Mechanistic Insights:
This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent or an Umemoto reagent, through a single-electron transfer (SET) process initiated by a photocatalyst upon visible light irradiation.[6] The highly reactive trifluoromethyl radical then adds to an alkene, generating a carbon-centered radical intermediate. This intermediate is subsequently oxidized to a carbocation, which is then trapped by a nitrogen nucleophile, often derived from the solvent (e.g., acetonitrile in a Ritter-type reaction) or an added amine. The choice of photocatalyst, trifluoromethyl source, and nitrogen nucleophile are all critical parameters that can be tuned to optimize the reaction's efficiency and selectivity.
Mechanism: Photocatalytic Aminotrifluoromethylation of Styrenes
Caption: Simplified mechanism of photocatalytic aminotrifluoromethylation.
Detailed Experimental Protocol:
-
In a reaction vessel, combine the styrene derivative (1.0 equiv), Umemoto's reagent (1.2 equiv), and the photocatalyst (e.g., 2, 1-5 mol%).
-
Add acetonitrile as both the solvent and nitrogen source.
-
Degas the solution with a stream of nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired β-trifluoromethyl amine.[6]
Performance Data:
| Alkene Substrate | Nitrogen Source | Yield (%) |
| Styrene | Acetonitrile | 95 |
| 4-Chlorostyrene | Acetonitrile | 88 |
| 4-Methylstyrene | Acetonitrile | 92 |
| Indene | Acetonitrile | 75 |
Table 2. Representative yields for the photocatalytic aminotrifluoromethylation of alkenes.
Electrochemical Synthesis: A Sustainable and Reagent-Minimized Approach
Electrochemical methods offer a green and sustainable alternative for the synthesis of trifluoromethylated amines, often avoiding the need for stoichiometric chemical oxidants or reductants.[8][9][10] The synthesis of trifluoromethylated pyrrolidines from unsaturated amines serves as an excellent example of this approach's potential.
Causality of Experimental Choices & Mechanistic Insights:
In this strategy, a trifluoromethyl radical is generated anodically from an inexpensive and readily available precursor like Langlois' reagent (CF3SO2Na). This radical then adds to the alkene moiety of an unsaturated amine, initiating a cascade cyclization to form a pyrrolidine ring. The reaction is driven by an applied electrical potential, and the key advantage is the high level of control over the reaction conditions. The absence of metal catalysts and chemical oxidants simplifies purification and reduces waste, making it an attractive method for large-scale synthesis.
Experimental Setup: Electrochemical Synthesis of Trifluoromethylated Pyrrolidines
Caption: Schematic of the electrochemical synthesis setup.
Detailed Experimental Protocol:
-
Set up an undivided electrochemical cell equipped with a platinum anode and a platinum cathode.
-
To the cell, add the unsaturated amine (1.0 equiv), Langlois' reagent (2.0 equiv), and a supporting electrolyte (e.g., n-Bu4NBF4) in a mixture of acetonitrile and water.
-
Conduct the electrolysis at a constant current until the starting material is consumed (monitored by TLC or GC-MS).
-
After the electrolysis is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the trifluoromethylated pyrrolidine.[8]
Performance Data:
| Unsaturated Amine Substrate | Yield (%) |
| N-Allyl-4-methylbenzenesulfonamide | 80 |
| N-(But-3-en-1-yl)-4-methylbenzenesulfonamide | 75 |
| N-Allylaniline | 68 |
| Late-stage modification of Celecoxib derivative | 55 |
Table 3. Representative yields for the electrochemical synthesis of trifluoromethylated pyrrolidines.
Nucleophilic Trifluoromethylation of Imines: A Classic Strategy Revisited
The nucleophilic addition of a trifluoromethyl anion equivalent to an imine is a well-established and reliable method for the synthesis of α-trifluoromethyl amines.[11][12][13] While numerous reagents have been developed for this purpose, the combination of trifluoromethyl iodide (CF3I) and tetrakis(dimethylamino)ethylene (TDAE) offers a convenient and effective option.[1][14]
Causality of Experimental Choices & Mechanistic Insights:
This method relies on the in situ generation of a nucleophilic trifluoromethyl species. TDAE, a strong electron donor, reacts with CF3I to form a trifluoromethyl anion equivalent, which then readily adds to the electrophilic carbon of an imine. The use of N-tosylimines is particularly advantageous as the electron-withdrawing tosyl group enhances the electrophilicity of the imine, facilitating the nucleophilic attack. The reaction is typically carried out at low temperatures to control the reactivity of the generated nucleophile and minimize side reactions.
Logical Relationship: Nucleophilic Trifluoromethylation of N-Tosylimines
Caption: Logical flow of nucleophilic trifluoromethylation.
Detailed Experimental Protocol:
-
In a three-necked flask equipped with a dry ice condenser, dissolve the N-tosylimine (1.0 equiv) in anhydrous DMF.
-
Cool the solution to -30°C under a nitrogen atmosphere.
-
Add TDAE (2.2 equiv) and stir for 15 minutes.
-
Bubble CF3I (2.2 equiv) into the reaction mixture.
-
Stir vigorously at -30°C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with 2 N hydrochloric acid.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
The resulting N-tosyl protected amine can be deprotected using standard conditions (e.g., HBr in phenol) to yield the primary α-trifluoromethyl amine.[1]
Performance Data:
| N-Tosyl Aldimine Substrate | Yield of Adduct (%) |
| N-(Benzylidene)-4-methylbenzenesulfonamide | 85 |
| N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 82 |
| N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 88 |
| N-(Furfuralidene)-4-methylbenzenesulfonamide | 75 |
Table 4. Representative yields for the nucleophilic trifluoromethylation of N-tosyl aldimines using CF3I/TDAE.
Comparative Summary and Future Outlook
To facilitate a direct comparison of the benchmarked methods, the following table summarizes their key features:
| Feature | Umpolung Strategy | Photocatalytic Aminotrifluoromethylation | Electrochemical Synthesis | Nucleophilic Trifluoromethylation |
| Key Reagents | (Me4N)SCF3, AgF | Photocatalyst, CF3 radical precursor | Langlois' reagent, electrolyte | CF3I, TDAE (or other CF3- sources) |
| Reaction Conditions | Mild (RT to 50°C) | Mild (RT, visible light) | Mild (electrolysis) | Low temperature (-30°C to RT) |
| Substrate Scope | Broad (secondary amines) | Alkenes | Unsaturated amines | Imines |
| Key Advantages | High functional group tolerance, operational simplicity, selectivity for N-H bonds | Access to complex β-CF3 amines, mild conditions | Sustainable, avoids metal catalysts and oxidants, scalable | Well-established, reliable for α-CF3 amines |
| Potential Limitations | Use of stoichiometric silver | Can require optimization of photocatalyst and light source | Requires specialized electrochemical equipment | Requires pre-functionalized imine substrates |
Table 5. Comparative overview of modern synthetic routes to trifluoromethylated amines.
The field of trifluoromethylated amine synthesis is continuously evolving, driven by the persistent demand for these valuable compounds in drug discovery and development. The methods benchmarked in this guide represent the forefront of this research, each offering distinct advantages and catering to different synthetic needs.
The umpolung strategy stands out for its operational simplicity and exceptional functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. Photocatalysis has opened new avenues for the synthesis of intricate β-trifluoromethyl amines under remarkably mild conditions. Electrochemical methods are poised to make a significant impact due to their inherent sustainability and potential for scalability. Finally, nucleophilic trifluoromethylation remains a robust and reliable method for the synthesis of α-trifluoromethyl amines.
As a senior application scientist, I encourage researchers to consider not only the yield and substrate scope but also the practical aspects of each method, including reagent availability, cost, safety, and scalability. The choice of the "best" method will ultimately depend on the specific target molecule and the resources available. The continued development of new reagents and catalytic systems promises to further expand the synthetic chemist's toolbox, making the synthesis of trifluoromethylated amines more efficient, versatile, and sustainable in the years to come.
References
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Aït-Mohand, S., Takechi, N., Médebielle, M., & Dolbier, W. R. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271–4273. [Link]
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Tlili, A. (2020). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Molbank, 2020(2), M1131. [Link]
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Smith, A. M. R., et al. (2020). Substrate scope for the N‐trifluoromethylation of O‐benzoylhydroxylamines. Chemistry – A European Journal, 26(48), 10935-10939. [Link]
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Wang, F., et al. (2020). Electrochemical Trifluoromethylation/1,5-HAT Reaction of N-Cyanamide Alkenes: Synthesis of Trifluoromethylated Cyclic Amidines and N-Acryloylpyrrolidin-2-one Derivatives. Organic Letters, 22(19), 7512–7516. [Link]
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Noël, T., et al. (2016). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Angewandte Chemie International Edition, 55(34), 10078-10082. [Link]
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Dilman, A. D., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7136–7145. [Link]
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Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Angewandte Chemie International Edition, 56(5), 1332-1335. [Link]
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Xu, K., et al. (2019). Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois' reagent as the CF3 source. New Journal of Chemistry, 43(45), 17755-17759. [Link]
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Zheng, L., et al. (2022). Direct intermolecular three-component aminotrifluoromethylation of styrenes by visible-light-photoredox catalysis. Organic Chemistry Frontiers, 9(23), 6523-6529. [Link]
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Matoušová, E., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
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Wang, F., et al. (2020). Electrochemical Trifluoromethylation/1,5-HAT Reaction of N-Cyanamide Alkenes: Synthesis of Trifluoromethylated Cyclic Amidines and N-Acryloylpyrrolidin-2-one Derivatives. Organic Letters, 22(19), 7512–7516. [Link]
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Noël, T., et al. (2016). Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Angewandte Chemie International Edition, 55(34), 10078-10082. [Link]
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Lam, K., et al. (2023). Unified Electrochemical eFluorination of Amines to Thiocarbamoyl Fluorides, N-trifluoromethyl Amines, and Carbamoyl Fluorides. ChemRxiv. [Link]
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Dolbier, W. R., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271–4273. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
For the researchers, chemists, and drug development professionals dedicated to innovation, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of reagents like 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS No. 1213841-80-5) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a deep, procedural framework for managing this compound's waste stream, ensuring that its journey from benchtop to final disposition is handled with the expertise it demands.
Foundational Safety Intelligence: Understanding the Hazard Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge dictates every subsequent step, from personal protective equipment (PPE) selection to waste segregation. This compound is a highly fluorinated aromatic amine, a class of compounds that requires careful handling due to its potential reactivity and physiological effects.
A review of the Safety Data Sheet (SDS) reveals the following key hazard classifications.[1]
| Hazard Classification (GHS) | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Source: Angene Chemical Safety Data Sheet, 2021.[1] |
The causality behind these classifications lies in the molecule's structure. The amine group can be basic and reactive, while the trifluoromethyl groups enhance its metabolic stability and ability to penetrate biological membranes, properties valuable in its intended use as a pharmaceutical intermediate but demanding respect in its handling and disposal.[2]
Immediate Operational Imperative: Based on this profile, handling of this compound, including for disposal, must occur within a chemical fume hood to mitigate inhalation risks.[1][3] Personnel must be equipped with appropriate PPE.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1] |
| Eye/Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use only in a chemical fume hood. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
The Disposal Pathway: A Step-by-Step Protocol
Disposal is not a monolithic action but a process governed by federal, state, and local regulations. The primary directive for this compound is clear: Contact a licensed professional waste disposal service .[1] This is non-negotiable. The role of the researcher is to ensure the waste is collected, segregated, labeled, and stored safely pending pickup.
Step 1: Hazardous Waste Determination
The foundation of compliant disposal is correctly identifying the waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is either specifically "listed" or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[4]
-
Listed Wastes: this compound is not explicitly found on the P or U lists of discarded commercial chemical products.[4][5] It is also unlikely to fall under the F-list (wastes from non-specific sources) unless used as a solvent in a process like degreasing.[6]
-
Characteristic Wastes:
-
Corrosivity (D002): While classified as a skin and eye irritant, it may not meet the RCRA definition of corrosive (pH ≤ 2 or ≥ 12.5).[4] However, as an amine, it is basic. If you have a solution of this waste, its pH should be tested.
-
Ignitability (D001): The SDS does not provide a flashpoint.[1] Many organic amines are combustible. If the flashpoint is below 60°C (140°F), it would be classified as an ignitable hazardous waste.[4]
-
Reactivity (D003): There is no information to suggest it meets the criteria for reactivity (e.g., instability, water reactivity).[4]
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is typically not performed by generators.
-
Given the ambiguities, the most protective and compliant approach is to manage the waste as hazardous until formally assessed by your institution's Environmental Health & Safety (EHS) department or your contracted waste disposal service.
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container: Use a clean, chemically compatible container (e.g., glass or polyethylene) that can be tightly sealed. The container must be in good condition, free of cracks or leaks.
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE " and the full chemical name: "this compound".
-
Segregation:
-
DO NOT mix this waste with other waste streams, particularly strong oxidizing agents or acids, with which it may be incompatible.[7]
-
Keep halogenated organic waste separate from non-halogenated waste. This is a common requirement from waste disposal vendors as it affects the final disposal method (e.g., incineration parameters).
-
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3][8] The recommended storage condition for the pure chemical is refrigerated (2-8°C), which should be considered for waste if feasible and safe.[2]
Caption: Waste Management Workflow for Fluorinated Amines.
Spill and Emergency Procedures
Accidents happen, and preparedness is a professional obligation.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical-absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with soap and water, collecting the rinse water as hazardous waste if the compound is highly toxic or regulations require it.
-
Report the incident to your laboratory supervisor or EHS department.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms.
-
Close the laboratory door and prevent entry.
-
Call your institution's emergency response number and report the spill from a safe location. Do not attempt to clean up a large spill yourself.
-
The Rationale for Professional Disposal: The "Forever Chemical" Context
The presence of multiple carbon-fluorine bonds in this compound places it in the broader context of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals." The C-F bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation.[9]
This persistence is why standard disposal methods are inadequate and professional services are required. The current best practice for destroying highly fluorinated compounds is high-temperature incineration .[9] This process uses extreme temperatures to break the C-F bonds, followed by scrubbing systems to capture the resulting hazardous gases (like hydrogen fluoride).[9] Incomplete destruction can lead to the formation of other potentially harmful, smaller PFAS compounds, underscoring the need for specialized, validated incineration facilities.[9] Landfilling is generally not a destructive technology for PFAS and is considered a containment strategy.[10]
By adhering to these rigorous disposal protocols, you are not only ensuring regulatory compliance but are also actively participating in the responsible management of persistent chemicals, protecting both human health and the environment.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from Angene Chemical.
-
Lead Sciences. (n.d.). (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]
-
Halocarbon Life Sciences. (2015, May 1). SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from a source reviewed by ESSR, University of Maryland. (URL provided: [Link])
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. halocarbon-ls.com [halocarbon-ls.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
